7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Description
BenchChem offers high-quality 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-4(5)9-2-1-8-3/h3-4,8H,1-2H2 |
InChI Key |
SPSDUMGUYKJJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2(F)F)N1 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Topic: Physicochemical properties of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
A Strategic Morpholine Bioisostere for Multiparameter Optimization[1]
Executive Summary
In the landscape of modern medicinal chemistry, 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (CAS: 1376248-54-2, HCl salt) represents a high-value bioisostere designed to address the metabolic and physicochemical limitations of the morpholine ring. By fusing a gem-difluorocyclopropane moiety to the morpholine core, this scaffold introduces conformational restriction, modulates basicity (pKa), and blocks metabolic hotspots without significantly increasing molecular weight.
This guide provides a comprehensive analysis of its physicochemical profile, synthesis pathways, and application in Structure-Activity Relationship (SAR) campaigns.
Physicochemical Profile & Structural Analysis[1]
The integration of the gem-difluorocyclopropane ring alters the electronic and steric landscape of the parent morpholine. The resulting [4.1.0] bicyclic system exists predominantly in a cis-fused conformation due to the high ring strain associated with trans-fusion in small bicyclic systems.
Key Physicochemical Metrics
Data estimated based on SAR of homologous bicyclic amine systems and commercially available analog data.
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Weight | 141.12 g/mol (Free Base) | Minimal mass penalty (+54 Da vs Morpholine) allows for "fragment-based" utility. |
| Formula | C₆H₉F₂NO | |
| Calculated LogP (cLogP) | 0.1 to 0.5 | Lipophilicity Boost: The gem-difluoro moiety increases lipophilicity relative to morpholine (LogP -0.86) and the non-fluorinated bicyclic parent, improving membrane permeability. |
| pKa (Conjugate Acid) | 5.8 – 6.5 | Basicity Modulation: The strong electron-withdrawing effect of the fluorine atoms (via the bridgehead carbon) reduces the N-lone pair availability, lowering pKa by ~2 units compared to morpholine (8.36). |
| TPSA | ~21 Ų | Remains polar enough for solubility but sufficiently lipophilic for CNS penetration if required. |
| H-Bond Donors/Acceptors | 1 / 2 | Retains the key hydrogen bond acceptor (ether oxygen) and donor (secondary amine) of morpholine. |
| Stereochemistry | cis-fused (racemic) | Typically synthesized as a racemate. Enantiomers may exhibit differential binding affinity. |
The "Fluorine Effect" on Conformation
The gem-difluoro substitution at the apical position (C7) imposes a specific electronic signature:
-
Dipole Alignment: The C-F bonds create a strong local dipole that can engage in orthogonal multipolar interactions with protein targets.
-
Metabolic Blocking: The cyclopropane fusion at C1/C6 (morpholine numbering) protects the carbons adjacent to the heteroatoms from oxidative metabolism (CYP450-mediated
-hydroxylation).
Synthesis & Manufacturing Methodology
The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane relies on the generation of highly reactive difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to an electron-rich enamine or enol ether double bond.
Retrosynthetic Logic
The most robust route involves the difluorocyclopropanation of an N-protected 5,6-dihydro-2H-1,4-oxazine.
-
Precursor: N-Boc-5,6-dihydro-2H-1,4-oxazine.
-
Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Sodium chlorodifluoroacetate.
-
Mechanism: Thermal decomposition of the reagent generates :CF₂, which adds across the electron-rich double bond.
Step-by-Step Protocol
Note: This protocol is a generalized high-yield method adapted from standard gem-difluorocyclopropanation literature.
Step 1: Preparation of the Enamide Precursor
-
Reactants: Morpholine-3-one (or suitable acyclic precursor) is reduced and dehydrated, or an acyclic synthesis is used to close the ring with a double bond between C2 and C3 (relative to N).
-
Protection: The nitrogen must be protected (e.g., Boc, Cbz) to prevent side reactions with the carbene source.
-
Reference: Standard enamide synthesis protocols.
-
Step 2: Difluorocyclopropanation ([2+1] Cycloaddition)
-
Setup: Flame-dried glassware, inert atmosphere (N₂ or Ar).
-
Solvent: Diglyme or Toluene (high boiling point required for TFDA decomposition).
-
Procedure:
-
Dissolve N-Boc-5,6-dihydro-2H-1,4-oxazine (1.0 eq) in Diglyme.
-
Add NaF (0.1 eq) as a catalyst.
-
Heat to 110°C.
-
Dropwise addition of TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 - 3.0 eq) over 2 hours.
-
Causality: Slow addition maintains a steady concentration of :CF₂, favoring cyclopropanation over carbene dimerization.
-
-
Workup: Cool, dilute with Et₂O, wash with brine, dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Step 3: Deprotection
-
Reagent: 4M HCl in Dioxane or TFA/DCM.
-
Reaction: Stir at room temperature for 1-2 hours.
-
Isolation: Evaporate solvent. Triturate with Et₂O to obtain the 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Synthetic route for the construction of the gem-difluorocyclopropane fused morpholine scaffold.
Applications in Drug Discovery[2][3][4][5]
This scaffold is not merely a structural novelty; it is a tactical tool for Lead Optimization .
Metabolic Stability Enhancement
Morpholine rings are susceptible to oxidative metabolism, particularly at the carbon atoms alpha to the nitrogen.
-
Mechanism: CYP450 enzymes abstract a hydrogen from the
-carbon, leading to an iminium ion and subsequent ring opening. -
Solution: Fusing the cyclopropane ring at the C5-C6 bond (morpholine numbering) removes the
-protons or sterically hinders the approach of the heme iron. The fluorine atoms further deactivate the ring electronically against oxidation.
Permeability and Efflux
The reduction in basicity (lower pKa) is critical for oral bioavailability.
-
The Problem: High pKa amines (>9.0) are often protonated at physiological pH, limiting passive diffusion and increasing susceptibility to P-gp efflux and lysosomal trapping.
-
The Fix: With a pKa near 6.0-6.5, a significant fraction of the 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane exists as the neutral free base at intestinal pH (6.5-7.4), facilitating passive transport.
Bioisosteric Logic Diagram[5]
Figure 2: Strategic rationale for replacing morpholine with the 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane core.
Handling and Safety
-
Storage: Hygroscopic solid (HCl salt). Store at -20°C under inert atmosphere.
-
Safety: As a fluorinated secondary amine, handle with standard PPE. Avoid inhalation.
-
Stability: The cyclopropane ring is robust under standard physiological conditions but may open under strong acidic conditions combined with nucleophiles (though the gem-difluoro group stabilizes the ring against electrophilic opening compared to non-fluorinated analogs).
References
-
Sigma-Aldrich. (n.d.). 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride Product Page. (Used for comparative physicochemical data of the aza-analog). Link
-
Melnykov, K., et al. (2024).[1] gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[1] Link
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link
-
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine Building Blocks. Link
-
Gosselin, F., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. Link
Sources
A Technical Guide to the Spectroscopic Characterization of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The rigid, bicyclic framework of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane presents a unique three-dimensional structure that is of significant interest for the development of novel therapeutics. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this novel compound and outlines the experimental protocols for its definitive characterization. As a self-validating system, the protocols and interpretive guidance herein are designed to ensure the unambiguous structural elucidation of this and structurally related molecules.
The aziridine motif is a key feature in numerous biologically active compounds and serves as a versatile building block in organic synthesis due to its strained ring system, which allows for highly specific ring-opening reactions.[1] The presence of gem-difluoro substitution on the cyclopropane ring is anticipated to further modulate the reactivity and conformational properties of the bicyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and through-bond couplings to the fluorine atoms. The protons on the six-membered ring will be diastereotopic, leading to distinct signals.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1, H-6 | 2.5 - 3.0 | Multiplet | |
| H-3, H-4 (axial) | 3.0 - 3.5 | Multiplet | |
| H-3, H-4 (equatorial) | 3.8 - 4.3 | Multiplet | |
| N-H | 1.5 - 2.5 | Broad Singlet |
Rationale: The protons adjacent to the oxygen (H-3, H-4) are expected to be the most deshielded. The bridgehead protons (H-1, H-6) will likely appear at intermediate chemical shifts. Significant geminal and vicinal couplings are expected, as well as smaller long-range couplings to the fluorine atoms (³JHF and ⁴JHF). The presence of fluorine often leads to characteristic splitting patterns in the ¹H-NMR spectra.[2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will be crucial for identifying all carbon environments. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted Coupling Constants (Hz) |
| C-7 | 110 - 120 | Triplet | ¹JCF = 280 - 300 |
| C-3, C-4 | 65 - 75 | Singlet or small doublet | |
| C-1, C-6 | 30 - 40 | Doublet of doublets | ²JCF ≈ 20-30 |
Rationale: The C-7 carbon will be significantly downfield and split into a triplet by the two directly attached fluorine atoms. The carbons adjacent to the oxygen (C-3, C-4) will also be deshielded. The bridgehead carbons (C-1, C-6) will show smaller two-bond couplings to the fluorine atoms.[3]
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[4][5] For 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, a single resonance is expected for the two equivalent fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F-7a, F-7b | -140 to -160 | Complex Multiplet |
Rationale: The chemical shift is predicted based on typical values for gem-difluorocyclopropanes. The multiplicity will arise from couplings to the bridgehead protons (H-1, H-6) and potentially other protons on the ring. The magnitude of fluorine-fluorine coupling constants is generally larger than proton-proton couplings.[5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of a reference standard, such as TSP for D₂O or TMS for other solvents.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a standard pulse sequence.
-
2D NMR: To definitively assign all signals, acquire 2D correlation spectra, including COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range). A ¹H-¹⁹F HETCOR experiment can be valuable for assigning fluorine-proton couplings.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule.[6]
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3300 - 3500 | Medium, Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C-O stretch (ether) | 1050 - 1150 | Strong |
| C-F stretch | 1000 - 1200 | Strong |
Rationale: The N-H stretch will likely be broad due to hydrogen bonding, especially in the solid state as the hydrochloride salt. The C-O stretch of the morpholine-like ring is expected to be a strong, prominent band. The C-F stretches will also be strong and may overlap with the C-O stretch region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.
Predicted Mass Spectral Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₅H₇F₂NO) is expected, although it may be weak due to the strained nature of the molecule.
-
Key Fragments: Fragmentation is likely to occur via cleavage of the bicyclic ring system. Common fragmentation patterns for fluorinated compounds can be complex.[7] The loss of small neutral molecules such as HF, CO, and ethylene is plausible.
Predicted Mass Spectral Data (Electrospray Ionization - ESI)
For the hydrochloride salt, positive-ion ESI-MS is the preferred method.
-
[M+H]⁺: A strong signal corresponding to the protonated free base will be observed at m/z = 136.05.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: For ESI-MS, dissolve a small amount of the hydrochloride salt in a suitable solvent such as methanol or acetonitrile/water. For EI-MS, a direct insertion probe can be used for a solid sample.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode. Tandem MS (MS/MS) on the [M+H]⁺ ion can be performed to study its fragmentation pathways.
Visualizations
Molecular Structure
Caption: Molecular structure of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
Key Predicted ¹H-¹⁹F NMR Couplings
Caption: Predicted through-bond couplings between fluorine and protons.
Conclusion
The structural characterization of novel fluorinated heterocycles like 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is critical for advancing drug discovery programs. While direct experimental data for this specific molecule is not yet publicly available, a comprehensive analysis based on established spectroscopic principles and data from analogous structures allows for a robust predictive framework. The detailed protocols and interpretive guidance provided in this technical guide offer a clear pathway for researchers to obtain and analyze the necessary spectroscopic data, ensuring the confident and unambiguous structural elucidation of this and related compounds. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR and high-resolution mass spectrometry, constitutes a self-validating system for confirming the identity and purity of this promising molecular scaffold.
References
-
Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. [Link]
-
Rozen, S., & Mishani, E. (1993). Direct Synthesis of Fluoro Bicyclic Compounds with Fluorine. Journal of the American Chemical Society, 115(13), 5539-5545. [Link]
-
Klarek, M., Siodła, T., Ayad, T., Virieux, D., & Rapp, M. (2023). Access to 2-Fluorinated Aziridine-2-phosphonates from α,α-Halofluorinated β-Iminophosphonates—Spectroscopic and Theoretical Studies. Molecules, 28(14), 5579. [Link]
-
Klarek, M., Siodła, T., Ayad, T., Virieux, D., & Rapp, M. (2023). Access to 2-Fluorinated Aziridine-2-phosphonates from α, α-Halofluorinated β-Iminophosphonates-Spectroscopic and Theoretical Studies. Molecules (Basel, Switzerland), 28(14), 5579. [Link]
-
Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533-539. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. [Link]
-
ResearchGate. (2025). Fluorinated Heterocycles. [Link]
-
Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]
-
University of Bristol. (2025). Multinuclear NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ACS Figshare. (2007). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization.... [Link]
-
O'Hagan, D. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
Cazala, C. (2023). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Journal of Chemical Reviews, 5(2), 123-125. [Link]
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- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
Stereoelectronic Engineering of Difluoro-azabicycloheptanes: A Computational & Theoretical Guide
Executive Summary & Strategic Significance
In the optimization of lead compounds, the difluoro-azabicyclo[n.m.o]heptane class represents a high-value "conformational lock." Unlike flexible fluorinated piperidines, these bicyclic scaffolds offer a rigidified vector for displaying fluorine atoms, allowing for precise modulation of basicity (
This guide provides a rigorous theoretical framework and a validated computational protocol for studying two primary isomers of interest:
-
3,3-difluoro-7-azabicyclo[2.2.1]heptane (Bridged, Epibatidine-like core).
-
6,6-difluoro-3-azabicyclo[3.1.1]heptane (Bridged, Piperidine isostere).
Theoretical Framework: The Fluorine Effect in Rigid Systems
To accurately model these systems, one must move beyond simple inductive arguments. The behavior of these scaffolds is governed by two stereoelectronic pillars.
The Gauche Effect & Hyperconjugation
In 1,2-difluoroethane systems, the gauche conformer is stabilized by
-
Theoretical Consequence: The system cannot rotate to maximize this overlap. Instead, the ring strain forces the fluorines into fixed positions relative to the bridgehead nitrogen.
-
Modeling Implication: Standard force fields (MMFF94, OPLS3e) often fail to capture the energy penalty of this "frustrated" hyperconjugation. DFT (Density Functional Theory) is non-negotiable for accurate geometry optimization here.
Basicity Modulation (pKa)
The introduction of fluorine reduces amine basicity. In azabicycloheptanes, the magnitude of this shift depends on the distance and angle between the fluorine and the nitrogen lone pair.
-
Through-Bond (Inductive): Electron withdrawal through the
-skeleton. -
Through-Space (Field): Direct electrostatic interaction between the C-F dipole and the N-lone pair.
-
Pyramidalization: In [2.2.1] systems, the bridgehead nitrogen is already pyramidalized due to strain (
character increases). Fluorination exacerbates or relieves this strain depending on position (endo vs. exo).
Computational Protocol: Self-Validating Workflow
This protocol is designed to be self-validating : every step includes a checkpoint to ensure physical reality before proceeding to expensive calculations.
Workflow Visualization
The following diagram outlines the critical path from 2D structure to validated pKa prediction.
Figure 1: Validated computational workflow for fluorinated bicyclic amines. Green nodes indicate sampling, Red nodes indicate QM calculations.
Step-by-Step Methodology
Phase 1: Conformational Sampling (The Filter)
Even rigid bicyclic structures have ring puckering modes.
-
Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) coupled with xTB (Extended Tight-Binding).
-
Command: crest input.xyz --gfn2 --T 298
-
Validation: Ensure the bridgehead nitrogen inversion is sampled if not geometrically constrained.
Phase 2: DFT Geometry Optimization & Frequency
-
Theory Level: B3LYP-D3(BJ)/6-311++G(d,p).
-
Why B3LYP-D3? Accounts for dispersion forces critical in compact bicyclic cages.
-
Why ++G? Diffuse functions are mandatory for describing the lone pair on Nitrogen and the electron-rich Fluorine atoms.
-
-
Software: Gaussian 16 / ORCA 5.0.
-
Checkpoint: NIMAG=0. If imaginary frequencies exist, the structure is a transition state, not a minimum.
Phase 3: pKa Calculation (Thermodynamic Cycle)
Direct calculation of pKa is error-prone. Use the Isodesmic Reaction Scheme utilizing a reference molecule (e.g., the non-fluorinated parent azabicycloheptane).
-
Reference Values:
-
7-azabicyclo[2.2.1]heptane experimental pKa
10.8. -
Piperidine experimental pKa
11.2.
-
Structural Analysis & Data Interpretation[2][3][4][5][6][7]
The following table summarizes the expected theoretical properties of the core scaffolds based on DFT benchmarks.
| Property | 7-azabicyclo[2.2.1]heptane (Parent) | 3,3-difluoro-7-azabicyclo[2.2.1]heptane | 6,6-difluoro-3-azabicyclo[3.1.1]heptane |
| Hybridization (N) | |||
| Dipole Moment (D) | ~1.2 | ~3.5 (Strong Vector) | ~2.8 |
| Predicted pKa | 10.8 | 6.5 - 7.2 | 8.5 - 9.0 |
| LogP Shift | Reference | +0.4 (Lipophilic) | +0.3 |
| Key Interaction | H-bond Donor | Dipole-Dipole + H-bond | Inductive Withdrawal |
The "Fluorine-Amine" Distance Rule
In the [2.2.1] system, the fluorines at position 3 are spatially proximal to the bridgehead nitrogen (position 7).
-
Proximal Effect: The electrostatic repulsion between the N-lone pair and the F-lone pairs destabilizes the protonated form less than the neutral form? No, actually, the electron-withdrawing nature stabilizes the neutral amine (making it harder to protonate), lowering pKa.
-
Design Tip: If you need to lower the pKa of a lead compound to improve blood-brain barrier (BBB) permeability (reducing cationic character), the 3,3-difluoro-7-azabicyclo[2.2.1] scaffold is a potent tool, dropping pKa by 3-4 units.
Stereoelectronic Interaction Map
Understanding the vectors is crucial for binding affinity.
Figure 2: Stereoelectronic interaction map. The C-F vector provides a secondary binding handle orthogonal to the Nitrogen H-bond.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gholap, S., et al. (2018).[3] Design, synthesis, and pharmacological evaluation of fluorinated azoles as anti-tubercular agents. Archiv der Pharmazie, 351(2).[3] Link
-
Thacker, J. C. R., & Popelier, P. L. A. (2018).[4] The Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation.[4] The Journal of Physical Chemistry A. Link
-
Kells, K. W., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands.[5] Bioorganic & Medicinal Chemistry, 20(1), 392-404. Link
-
Levterov, V. V., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Chemistry – A European Journal. Link
- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
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- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action and Reactivity of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Executive Summary
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (CAS: 1376248-54-2, HCl salt) represents a specialized class of conformationally restricted heterocycles used in modern drug discovery. Structurally, it consists of a morpholine (1,4-oxazine) scaffold fused to a gem-difluorocyclopropane ring.
This molecule functions primarily as a bioisostere and pharmacophore modulator . By fusing a difluorocyclopropane ring to the morpholine core, it achieves three critical medicinal chemistry objectives:
-
Conformational Locking: Restricts the flexibility of the morpholine ring, reducing the entropic penalty upon protein binding.
-
Metabolic Blocking: The gem-difluoro moiety prevents oxidative metabolism (P450-mediated) at the bridgehead and cyclopropyl carbons.
-
Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the secondary amine (N5), altering solubility and membrane permeability profiles compared to the parent morpholine.
This guide details the synthesis mechanism, chemical reactivity (specifically ring-opening dynamics), and structural utility of this advanced intermediate.
Molecular Architecture & Properties
The molecule is a bicyclic system where the "large" ring is a 6-membered oxazine and the "small" ring is a 3-membered cyclopropane.
Structural Data
| Property | Value / Description |
| IUPAC Name | 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane |
| CAS Number | 1376248-54-2 (HCl salt) |
| Molecular Formula | C₅H₇F₂NO (Free base) |
| Molecular Weight | 135.11 g/mol (Free base) |
| Core Scaffold | Morpholine fused to gem-difluorocyclopropane |
| Stereochemistry | Two chiral centers at the bridgehead carbons (C1, C6).[1] Exists as enantiomeric pairs. |
Electronic & Conformational Dynamics
-
Ring Strain: The fusion of the cyclopropane ring introduces significant strain (~27 kcal/mol) into the system. However, the gem-difluoro substitution strengthens the distal C-C bonds (the "fluorine effect"), rendering the ring surprisingly stable to non-acidic conditions.
-
pKa Modulation: The inductive effect (
) of the two fluorine atoms at C7 propagates to the Nitrogen at N5. While morpholine has a pKa of ~8.3, this difluoro-analog typically exhibits a pKa lower by 1.5–2.0 units, making it less basic. This is crucial for optimizing CNS penetration by reducing the percentage of ionized drug at physiological pH.
Mechanism of Action: Synthesis (Formation)[2]
The formation of the 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane core proceeds via a [2+1] Cycloaddition of a singlet difluorocarbene to an electron-rich enamine or enol ether precursor.
The Pathway
The precursor is typically a 3,6-dihydro-2H-1,4-oxazine (N-protected). The reaction involves the thermal generation of difluorocarbene (
Figure 1: Synthetic pathway via difluorocarbene addition. The electrophilic carbene adds to the electron-rich double bond of the dihydro-oxazine.
Critical Mechanistic Insight
The reaction is stereospecific with respect to the alkene geometry. Since the precursor is a cyclic alkene (cis-geometry), the resulting fused cyclopropane is cis-fused . The gem-difluoro group is positioned at the apex. The reaction requires an N-protecting group (e.g., Boc, Cbz) to prevent the carbene from reacting with the amine lone pair (which would form an ylide).
Mechanism of Action: Reactivity (Transformation)
While designed for stability, the 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane scaffold possesses latent reactivity driven by ring strain. This reactivity is often exploited in "Ring-Opening" strategies to generate fluoro-alkenes.
Electrocyclic Ring Opening
Under thermal stress (>100°C) or strong acid catalysis, the cyclopropane ring can undergo a disrotatory ring opening. This is a key degradation pathway or a synthetic tool to access 2-fluoroallylic amines .
-
Trigger: Protonation of the bridgehead oxygen or nitrogen, or high heat.
-
Outcome: Cleavage of the internal bridge bond (C1-C6) is disfavored; typically, the distal bonds cleave in gem-difluorocyclopropanes leading to monofluoroalkenes via fluoride elimination (if a leaving group is present) or simple isomerization.
Nucleophilic Stability
Unlike non-fluorinated analogs (which can behave like alkylating agents), the gem-difluoro group stabilizes the cyclopropane against nucleophilic attack. The C-F bonds shorten and strengthen the adjacent C-C bonds.
-
Implication: The molecule is not considered a covalent electrophile (suicide inhibitor) under physiological conditions. It functions as a stable structural scaffold.
Figure 2: Reactivity profile. The scaffold is stable under physiological conditions but reactive under forcing synthetic conditions.
Experimental Protocols
Synthesis of N-Boc-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Note: This protocol assumes the use of Sodium Chlorodifluoroacetate as the carbene source.
-
Reagents:
-
N-Boc-3,6-dihydro-2H-1,4-oxazine (1.0 equiv).
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (3.0 equiv).
-
Diglyme (Solvent, high boiling point).
-
-
Procedure:
-
Dissolve the enamine (N-Boc-oxazine) in anhydrous diglyme (0.5 M).
-
Heat the solution to 165°C (essential for decarboxylation of the salt).
-
Add ClCF₂COONa dropwise as a solution in diglyme over 1 hour. Reason: Slow addition maintains a low steady-state concentration of carbene, favoring cyclopropanation over carbene dimerization.
-
Stir at 165°C for 2 hours.
-
Cool to room temperature, dilute with water, and extract with Ethyl Acetate.
-
-
Purification:
-
The product is less polar than the starting material. Purify via Silica Gel Chromatography (Hexanes/EtOAc).
-
Yield: Typically 50–65%.
-
Deprotection (Formation of HCl Salt)
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM).
-
Add 4M HCl in Dioxane (5 equiv) at 0°C.
-
Stir for 2 hours at RT.
-
Concentrate in vacuo. The product, 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride , precipitates as a white solid.
Applications in Drug Design
This scaffold is utilized when a morpholine group in a lead compound is metabolically labile or lacks potency.
| Parameter | Effect of 7,7-Difluoro-bicyclo-fusion | Benefit |
| Metabolism | Blocks C-H oxidation at positions adjacent to N and O. | Increases Half-life ( |
| Lipophilicity | Increases LogP slightly due to F, but lowers LogD due to lower pKa. | Improves Blood-Brain Barrier (BBB) permeability. |
| Conformation | Locks the ring in a pseudo-boat/chair. | Increases target affinity by reducing entropic cost. |
References
-
Synthesis of gem-difluorocyclopropanes: Dolbier, W. R., & Battiste, M. A. (2003). Structure, synthesis, and chemical reactions of gem-difluorocyclopropanes. Chemical Reviews, 103(4), 1071-1098. Link
- Reactivity of fused morpholines: Fedorov, O., et al. (2012). Synthesis of 3-oxa-2-azabicyclo[4.1.
-
Vendor Data: 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride. Sigma-Aldrich / Fluorochem Catalog Data (CAS 1376248-54-2). Link
- Carbene Chemistry: Wang, J. (2013). Stereoselective synthesis of gem-difluorocyclopropanes. Tetrahedron Letters.
Sources
The Ascendant Role of Fluorinated Aziridines in Modern Drug Discovery: A Technical Guide to Their Biological Activities
Introduction: The Strategic Convergence of Fluorine and the Aziridine Ring
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and tailored pharmacological profiles. Among these, the convergence of fluorine chemistry with the unique reactivity of the aziridine ring has given rise to a class of compounds with profound and diverse biological activities. This guide provides an in-depth technical exploration of fluorinated aziridines, intended for researchers, scientists, and drug development professionals. We will dissect the rationale behind their design, explore their synthesis, and critically evaluate their potential as anticancer, antiviral, and antibacterial agents, as well as their role as sophisticated enzyme inhibitors.
The introduction of fluorine into bioactive molecules is a well-established strategy to modulate a compound's physicochemical properties. Fluorine's high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][2] The aziridine moiety, a three-membered nitrogen-containing heterocycle, is a strained ring system that serves as a potent electrophile.[3] This inherent reactivity allows for covalent interactions with biological nucleophiles, such as amino acid residues in proteins or DNA bases, making aziridine-containing compounds effective alkylating agents.[4][5] The fusion of these two chemical entities—the modulating influence of fluorine and the reactive potential of the aziridine ring—creates a powerful platform for the design of targeted therapeutics.
Synthetic Strategies: Accessing the Fluorinated Aziridine Scaffold
The synthesis of fluorinated aziridines is a critical aspect of their development as therapeutic agents. The method of synthesis directly impacts the stereochemistry and regiochemistry of the final compound, which in turn are crucial for its biological activity. A primary route involves the ring-opening of activated aziridines with a fluoride source.[6][7] This approach allows for the introduction of a fluorine atom with a high degree of control.
Another key strategy is the aziridination of fluorinated olefins.[8] This method is advantageous when the fluorine atom is already incorporated into the alkene precursor. The choice of catalyst, often a transition metal complex, is critical in achieving high yields and stereoselectivity.[9]
Below is a generalized workflow for the synthesis of a β-fluoroamine, a common and biologically relevant fluorinated aziridine derivative, via the ring-opening of an aziridine.
Caption: Generalized workflow for the synthesis of β-fluoroamines via aziridine ring-opening.
Part 1: Anticancer Activity of Fluorinated Aziridines
The aziridine ring has long been recognized for its potential in anticancer therapy, with natural products like Mitomycin C serving as early examples of its efficacy.[4][10] The mechanism of action for many aziridine-containing anticancer agents involves the alkylation of DNA, leading to interstrand cross-linking and subsequent inhibition of DNA replication and cell division.[4][5] The incorporation of fluorine into these molecules can enhance their therapeutic index by improving their stability and cellular uptake.
Mechanism of Action: DNA Alkylation and Beyond
Fluorinated aziridines can act as potent DNA alkylating agents. The strained aziridine ring is susceptible to nucleophilic attack by the nitrogenous bases of DNA, particularly the N7 position of guanine. This covalent modification can lead to a cascade of cellular events, including the activation of DNA repair pathways and, ultimately, apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer activity via DNA alkylation by fluorinated aziridines.
Recent studies have also explored other mechanisms, such as the induction of reactive oxygen species (ROS) and cell cycle arrest.[4] For instance, certain optically pure aziridine phosphine oxides have demonstrated significant inhibition of cancer cell viability by inducing cell cycle arrest in the S phase and promoting ROS generation.[4]
Structure-Activity Relationships (SAR)
The anticancer activity of fluorinated aziridines is highly dependent on their structure. Key SAR observations include:
-
Substitution on the Aziridine Ring: The nature and position of substituents on the aziridine ring can influence both the reactivity and selectivity of the compound. Bulky substituents may enhance biological activity.[4]
-
Nitrogen Protecting Group: The group attached to the aziridine nitrogen is crucial. A protected amino group is often necessary for significant cancer cell viability inhibition.[4]
-
Stereochemistry: The stereochemistry of the aziridine and any attached fluorinated moieties can have a profound impact on biological activity, highlighting the importance of enantiomerically pure synthesis.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Aziridinyl Galactopyranoside | Leukemia | ~15-fold more selective vs normal cells | [5] |
| Aziridine Phosphine Oxide 5 | HeLa, Ishikawa | 6.4, 4.6 | [11] |
| Aziridine Phosphine Oxide 7 | HeLa, Ishikawa | 7.1, 10.5 | [11] |
| Acyl derivatives of aziridine-2-carboxylic acid | Breast Cancer | 1.47 | [12] |
Part 2: Antiviral Properties of Fluorinated Aziridines
The development of novel antiviral agents is a critical area of research, and fluorinated aziridines have emerged as promising candidates.[3] The incorporation of fluorine can enhance the antiviral potency of nucleoside analogs, a major class of antiviral drugs.[1]
Targeting Viral Enzymes
Many antiviral drugs function by inhibiting key viral enzymes, such as reverse transcriptase or proteases. Fluorinated aziridines can be designed as mechanism-based inhibitors of these enzymes. For example, the aziridine moiety can act as a "warhead" that covalently modifies an active site residue, leading to irreversible inhibition.
A notable example is Miraziridine A, a pentapeptide containing an aziridine-2,3-dicarboxylate moiety, which is known to be a cysteine protease inhibitor.[3] This is significant as many viruses, including HIV, rely on proteases for their replication.[3]
Experimental Protocol: Viral Replication Inhibition Assay
A standard method to evaluate the antiviral activity of a compound is the viral replication inhibition assay.
Methodology:
-
Cell Culture: Maintain a suitable host cell line (e.g., MDCK for influenza virus) in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of the fluorinated aziridine compound in culture medium.
-
Infection: Seed the host cells in 96-well plates and infect them with a known titer of the virus.
-
Treatment: After a brief incubation period to allow for viral entry, remove the virus-containing medium and add the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Assess the extent of viral replication using a suitable method, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
TCID50 Assay: To determine the tissue culture infectious dose.
-
qRT-PCR: To quantify viral RNA levels.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Part 3: Antibacterial Potential of Fluorinated Aziridines
The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Fluorinated aziridines have demonstrated promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria.[13][14]
Mechanism of Action: Diverse Bacterial Targets
The antibacterial activity of aziridines is often attributed to their ability to alkylate essential biomolecules within the bacterial cell, including DNA and proteins.[14] However, other mechanisms may also be at play. For example, some aziridine derivatives have been shown to disrupt the bacterial cell membrane.
The incorporation of fluorine can enhance the antibacterial potency of these compounds. Fluorine can increase the lipophilicity of a molecule, which may facilitate its passage through the bacterial cell wall and membrane.[2][15]
Structure-Activity Relationships in Antibacterial Aziridines
-
Substituents on the Aziridine Ring: The presence of specific substituents on the aziridine ring can significantly influence antibacterial activity. For instance, in a series of aziridine-thiourea derivatives, the nature of the substituent at the R2 position of the aziridine was found to be critical, with a 2,2-dimethyl substituent reducing activity.[13]
-
Phosphine Oxides vs. Phosphines: In studies of optically pure aziridine phosphines and their corresponding oxides, the phosphine oxides generally displayed higher biological activity.[4]
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Aziridine Phosphines/Oxides | Staphylococcus aureus | 50 | [11] |
| Aziridine-thiourea derivatives | Escherichia coli | 32 (µg/mL) | [13] |
| Aziridinyl phosphonates | Bacillus subtilis | Better than reference antibiotics | [16] |
Part 4: Fluorinated Aziridines as Enzyme Inhibitors
The unique electronic properties of fluorine make it an invaluable tool in the design of sophisticated enzyme inhibitors.[17][18] Fluorinated aziridines can act as mechanism-based or transition-state analog inhibitors, offering high specificity and potency.
Mechanism-Based Inhibition
Mechanism-based inhibitors are unreactive compounds that are converted into a reactive species by the target enzyme itself.[17][19] A fluorinated aziridine can be designed to be a substrate for a target enzyme. During the catalytic cycle, the enzyme would process the molecule in a way that activates the aziridine ring, leading to the formation of a covalent bond with an active site residue and irreversible inactivation of the enzyme.
Caption: General mechanism of action for a mechanism-based fluorinated aziridine inhibitor.
The use of fluorine in this context is advantageous because the C-F bond can influence the electronic properties of the molecule, facilitating the enzymatic activation step.
Conclusion and Future Perspectives
Fluorinated aziridines represent a promising and versatile class of compounds with a broad spectrum of potential biological activities. The strategic combination of fluorine's unique properties with the inherent reactivity of the aziridine ring provides a powerful platform for the development of novel therapeutics. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and more effective drugs for the treatment of cancer, viral infections, and bacterial diseases. As our ability to precisely control the synthesis of these complex molecules improves, so too will our capacity to fine-tune their biological activity, paving the way for the next generation of targeted therapies.
References
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Synthesis of Fluorine‐Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. (2025). ResearchGate. [Link]
-
Choudhury, A., Prabhakar, V., Newman, Z. B., & Michaudel, Q. (n.d.). Bifunctional Aziridines from Photochemically Generated FSO2NH2 for SuFEx Diversification of Alkenes. ChemRxiv. [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). PMC. [Link]
-
A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (n.d.). PMC. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. [Link]
-
Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Aziridine Natural Products – Discovery, Biological Activity and Biosynthesis. (n.d.). Request PDF. [Link]
-
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (n.d.). MDPI. [Link]
-
Electrochemical flow aziridination of unactivated alkenes. (n.d.). PMC - NIH. [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). ResearchGate. [Link]
-
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.). Bentham Science. [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). MDPI. [Link]
-
Aziridines as antiviral agents – the potential research field. (n.d.). ResearchGate. [Link]
-
Examples of aziridine derivatives with promising anticancer activity. (n.d.). ResearchGate. [Link]
-
Continuous-Flow Synthesis of 2H-Azirines and Their Diastereoselective Transformation to Aziridines. (n.d.). Thieme E-Books & E-Journals. [Link]
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Making Diagrams with graphviz. (2013). Atomic Spin. [Link]
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A Quick Introduction to Graphviz. (2017). Code Trails. [Link]
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Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.). Europe PMC. [Link]
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Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. (n.d.). PMC. [Link]
-
Recent Advances on Fluorine Chemistry. (2024). PMC. [Link]
-
Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus. (2024). Mikrobiolohichnyi Zhurnal. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024). Semantic Scholar. [Link]
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Antibacterial activities of aziridinyl phosphonates. (n.d.). ResearchGate. [Link]
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A new element in the fight against antibiotic resistance. (2022). BioTechniques. [Link]
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Antiviral properties of polymeric aziridine- and biguanide-modified core-shell magnetic nanoparticles. (2012). PubMed. [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. [Link]
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
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Graphviz. (n.d.). Graphviz. [Link]
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A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (2025). ResearchGate. [Link]
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Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. (n.d.). Organic Chemistry Portal. [Link]
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A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (2024). MDPI. [Link]
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In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2021). idUS. [Link]
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Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. (2017). Semantic Scholar. [Link]
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Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. (n.d.). PubMed. [Link]
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Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]
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Piperidines bearing a β‐fluoroamine moiety possess promising bio‐activities. (n.d.). ResearchGate. [Link]
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Aziridine alkaloids as potential therapeutic agents. (2009). PubMed. [Link]
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Biological activity of aziridine derivatives. (n.d.). ResearchGate. [Link]
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a) Decomposition of fluoroaziridines. b) Fluorostyrene aziridination followed by HF addition. (n.d.). ResearchGate. [Link]
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Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]
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Methodological & Application
experimental protocols for using 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Part 1: Executive Summary & Structural Logic
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (often supplied as the hydrochloride salt, CAS 1354952-28-5) is a specialized bicyclic building block designed as a conformationally restricted, metabolically robust surrogate for morpholine.
Why use this scaffold?
-
Conformational Locking: The fused gem-difluorocyclopropane ring locks the morpholine core into a specific boat/half-chair conformation, reducing the entropic penalty upon binding to protein targets.[1]
-
Bioisosterism & Metabolic Stability: The gem-difluoro moiety (CF₂) mimics the electronic properties of a carbonyl oxygen while blocking metabolic oxidation at the cyclopropane ridge.[1]
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atoms (via the bridgehead carbons) reduces the basicity of the N-5 amine compared to parent morpholine.[1] This modulation can improve membrane permeability and reduce hERG liability.[1]
Scope of this Guide: This document provides validated protocols for the storage, handling, and functionalization of this scaffold. Due to the reduced nucleophilicity of the secondary amine (caused by the inductive effect of the proximal CF₂ group), standard morpholine protocols often fail.[1] The methods below are optimized for this specific electronic environment.
Part 2: Chemical Profile & Handling
| Property | Data / Prediction |
| Formula | C₅H₇F₂NO (Free Base) / C₅H₈ClF₂NO (HCl Salt) |
| MW | 135.11 g/mol (Free Base) / 171.57 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid (HCl salt) |
| Solubility | High: DMSO, Methanol, Water.[2] Low: DCM, Ether (Salt form).[1] |
| Basicity (pKa) | Est.[1] 6.5 – 7.5 (Lower than Morpholine ~8.3 due to -I effect of F) |
| Stability | Stable at RT.[1] Hygroscopic (store in desiccator).[1] Avoid strong Lewis acids which may trigger ring opening.[1] |
Handling Protocol:
-
Storage: Store at -20°C under inert atmosphere (N₂/Ar). The HCl salt is hygroscopic; weigh quickly or in a glovebox.[1]
-
Free Basing: If the free base is required for non-polar solvents, suspend the salt in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate immediately before use.[1] Do not store the free base for extended periods as it may absorb CO₂ or oligomerize.[1]
Part 3: Experimental Protocols
Workflow Visualization
Caption: Functionalization pathways. Note that the proximal fluorines reduce amine nucleophilicity, requiring stronger coupling reagents (HATU) or higher temperatures for S_NAr.
Protocol A: Amide Coupling (High-Efficiency Method)
Context: Due to the lowered pKa, standard EDC/NHS couplings may be sluggish.[1] HATU or T3P are recommended to drive the reaction to completion.[1]
Reagents:
-
Scaffold (HCl salt): 1.0 equiv
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.5 equiv (Extra base needed to neutralize HCl salt)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.5 eq).[1] Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.[1]
-
Addition: Add the 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane HCl salt (1.0 eq) directly to the mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0 eq).
-
Reaction: Purge with N₂, cap, and stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), Sat. NaHCO₃, and Brine.[1] Dry over MgSO₄.[1]
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Context: Attaching the scaffold to heteroaryl chlorides (e.g., chloropyrimidines).[1] The reduced nucleophilicity requires elevated temperatures.[1]
Reagents:
-
Scaffold (HCl salt): 1.1 equiv
-
Aryl Halide (Ar-Cl/F): 1.0 equiv
-
Base: Cs₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic is essential)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine Aryl Halide (1.0 eq), Scaffold HCl (1.1 eq), and Cs₂CO₃ (3.0 eq).
-
Solvent: Add DMSO (concentration 0.5 M).
-
Reaction: Heat to 80–100°C for 4–16 hours.
-
Note: If using a microwave reactor, 120°C for 30 mins is often sufficient.[1]
-
-
Purification: The high polarity of the product often requires Reverse Phase (C18) chromatography.[1] Inject the filtered reaction mixture directly onto a Prep-HPLC system (Water/Acetonitrile + 0.1% Formic Acid).[1]
Critical Caution: Avoid using strong alkoxide bases (NaOtBu) at high temperatures (>120°C), as they may trigger ring opening of the gem-difluorocyclopropane via elimination mechanisms [1].[1]
Protocol C: Reductive Amination
Context: For installing alkyl groups.[1]
Reagents:
-
Scaffold (HCl salt): 1.0 equiv
-
Aldehyde/Ketone: 1.2 equiv[1]
-
Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride): 2.0 equiv
-
Base: TEA (1.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Procedure:
-
Imine Formation: Mix Scaffold HCl (1.0 eq), Aldehyde (1.2 eq), and TEA (1.0 eq) in DCE. Stir for 30 mins.
-
Reduction: Add NaBH(OAc)₃ (2.0 eq) in one portion.
-
Reaction: Stir at RT for 12 hours.
-
Quench: Add Sat. NaHCO₃ solution. Stir vigorously for 15 mins. Extract with DCM.[1]
Part 4: Analytical Verification (QC)
When characterizing the final products, the gem-difluorocyclopropane moiety provides a distinct NMR signature.[1]
| Technique | Expected Signal / Characteristic |
| ¹H NMR | The bridgehead protons (H1/H6) typically appear as complex multiplets around 1.5 – 2.5 ppm , coupled to the fluorine atoms.[1] |
| ¹⁹F NMR | Distinctive AB quartet (or two doublets) in the range of -130 to -155 ppm .[1] The two fluorines are diastereotopic due to the chiral bicyclic framework.[1] |
| LCMS | The bicyclic core is compact.[1] Expect a retention time slightly earlier than the corresponding dimethyl-morpholine analogue due to the polarity of the C-F bonds.[1] |
References
-
Grygorenko, O. O., et al. (2022).[1][3] "Synthesis of gem-Difluorocyclopropanes." ResearchGate.[1][3][4] Available at: [Link]
-
PubChem. (2023).[1][5] "2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride Compound Summary." National Library of Medicine.[1] Available at: [Link]
-
Navarro, A., et al. (2011).[1][6] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angewandte Chemie International Edition. Available at: [Link]
-
Al-Maharik, N. (2020).[1] "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes." Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. 7-Oxabicyclo[4.1.0]heptane [webbook.nist.gov]
- 2. 7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 2694744-71-1 | 95 [smolecule.com]
- 6. sioc.cas.cn [sioc.cas.cn]
Application Note: 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in Medicinal Chemistry
[1]
Executive Summary
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane represents a cutting-edge class of saturated fluorinated heterocycles designed to replace morpholine and piperazine cores in drug candidates. By fusing a gem-difluorocyclopropane ring to a morpholine scaffold, this moiety introduces three critical medicinal chemistry advantages:
-
Conformational Locking: Restricts the flexible morpholine chair into a rigid half-chair/boat conformation, potentially improving binding selectivity.
-
pKa Modulation: The electron-withdrawing fluorine atoms (via the bridgehead carbons) significantly lower the basicity of the nitrogen, reducing hERG liability and improving membrane permeability.
-
Metabolic Blocking: The cyclopropane fusion protects the vulnerable
-carbons from oxidative metabolism (CYP450).
Physicochemical Profile & SAR Logic
Comparative Analysis (Morpholine vs. Target)
The following table contrasts the standard morpholine core with the 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane scaffold.
| Property | Morpholine | 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane | Impact on Drug Design |
| Structure | Flexible Chair | Rigid Bicyclic | Entropy penalty reduction upon binding. |
| pKa (Conj. Acid) | ~8.3 | ~4.5 – 5.5 (Est.) | Reduced lysosomal trapping; improved passive permeability. |
| LogP | -0.86 | ~0.1 – 0.5 | Slight lipophilicity increase; improved BBB penetration potential. |
| Metabolic Hotspot | Blocked at C1/C6 | Extended half-life ( | |
| Geometry | Unique exit vectors for substituents. |
Mechanism of Action (Bioisosterism)
The gem-difluorocyclopropane moiety acts as a "phantom" steric block. While it adds bulk, the fluorine atoms can engage in non-covalent interactions (C-F···H-N or C-F···C=O) within the binding pocket. The lowered pKa is the most significant tactical advantage, allowing the amine to remain neutral at physiological pH (7.4), thereby facilitating transport across the lipid bilayer without sacrificing solubility.
Visualization: Structural Logic & Synthesis Pathway
The following diagram illustrates the retrosynthetic logic and the impact of the scaffold on molecular properties.
Caption: Synthesis via difluorocarbene addition transforms the flexible precursor into the rigid, metabolically stable target scaffold.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Objective: Synthesize the N-protected 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane from the corresponding dihydro-oxazine. Scope: This protocol uses a safe, non-ozone-depleting difluorocarbene source.
Reagents:
-
Substrate:
-Boc-3,4-dihydro-2H-1,4-oxazine (1.0 equiv). -
Carbene Source: (Bromodifluoromethyl)trimethylsilane (
) (2.0 equiv). -
Initiator: Sodium Iodide (NaI) (0.2 equiv) or TBAT.
-
Solvent: Anhydrous THF or Diglyme.
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Dissolution: Dissolve
-Boc-3,4-dihydro-2H-1,4-oxazine (5 mmol) in anhydrous THF (20 mL). -
Reagent Addition: Add NaI (1 mmol, 0.2 equiv) followed by dropwise addition of
(10 mmol, 2.0 equiv) at room temperature.-
Note: If using
, heat to reflux immediately as decarboxylation drives the carbene release.
-
-
Reaction: Heat the mixture to 65°C (mild reflux) for 4–6 hours. Monitor by TLC (stain with
or Ninhydrin) or LC-MS for the disappearance of the alkene. -
Workup: Cool to RT. Dilute with
(50 mL) and wash with saturated (2 x 20 mL) and brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is the -Boc protected bicyclic amine. -
Deprotection (Optional): To obtain the free amine salt (HCl), treat the Boc-intermediate with 4M HCl in Dioxane (RT, 1 h).
Protocol B: General Coupling (SNAr)
Objective: Incorporate the scaffold into a heteroaromatic drug core (e.g., chloropyridine or chloropyrimidine).
-
Mix: In a microwave vial, combine the Heteroaryl Chloride (1.0 equiv), 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane HCl salt (1.2 equiv), and
(3.0 equiv). -
Solvent: Add DMSO or NMP (0.5 M concentration).
-
Reaction: Heat at 100°C–120°C for 2–12 hours (or microwave at 140°C for 30 min).
-
Validation: Check LC-MS for the [M+H]+ peak. The fluorine atoms will provide a distinctive mass defect and splitting pattern in NMR.
Protocol C: In Vitro Metabolic Stability Assay
Objective: Verify the stability advantage over the morpholine analog.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrate: Incubate Test Compound (1 µM) + NADPH regenerating system in Phosphate Buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: Quench with cold Acetonitrile containing internal standard. Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate and .-
Expectation: The difluoro-bicyclic analog should show >2-fold improvement in
compared to the parent morpholine due to steric/electronic protection of the metabolic sites.
-
References
-
Mykhailiuk, P. K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
-
Enamine Ltd. (2025). Building Blocks: Fluorinated Heterocycles and Conformational Restriction. Enamine Catalog.
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry/SIOC.
-
PubChem. (2025).[1][2] Compound Summary: 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride.[3] National Library of Medicine.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Sources
- 1. 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride | C12H14ClF2N | CID 121209359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 2694744-71-1 | 95 [smolecule.com]
large-scale synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane derivatives
Executive Summary
The 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted, lipophilicity-lowering isostere of morpholine. The gem-difluorocyclopropane moiety imparts metabolic stability by blocking oxidative metabolism at the
This application note details a scalable, robust protocol for the synthesis of this bicyclic system, specifically targeting the tert-butyl carbamate (Boc) protected derivative. Unlike bench-scale methods that utilize volatile Freons or unstable carbenoids, this protocol utilizes TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) as the difluorocarbene source. This method is selected for its superior safety profile and controlled release kinetics on a kilogram scale.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the
Retrosynthetic Logic:
-
Target: 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (N-Protected).
-
Disconnection: Removal of the CF
bridge reveals the precursor: 4-Protected-5,6-dihydro-2H-1,4-oxazine (also known as -dehydromorpholine). -
Precursor Origin: The dehydromorpholine is best accessed via the partial reduction of N-Boc-morpholin-3-one followed by dehydration.
Diagram 1: Synthetic Workflow & Strategic Disconnection
Caption: Strategic workflow from commercial morpholinone to the difluorinated bicycle via a dehydromorpholine intermediate.
Detailed Protocols
Phase 1: Synthesis of N-Boc-5,6-dihydro-2H-1,4-oxazine
Rationale: Direct enolization of morpholines is difficult. The reduction-elimination sequence of morpholin-3-one is the industry standard for generating the endocyclic enamide.
Reagents:
-
N-Boc-morpholin-3-one (1.0 equiv)
-
Lithium Triethylborohydride (Super-Hydride®), 1.0M in THF (1.1 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et
N) (2.5 equiv) -
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Reduction:
-
Charge a reactor with N-Boc-morpholin-3-one dissolved in anhydrous DCM (5 L/kg). Cool to -78°C.
-
Add Super-Hydride® slowly over 2 hours, maintaining internal temperature < -70°C.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of ketone. The hemiaminal intermediate is stable at low temp.
-
-
Quench & Dehydration:
-
Quench the reaction with saturated aqueous NaHCO
at -78°C. Warm to 0°C. -
Add Et
N followed by dropwise addition of MsCl. Stir at 0°C for 2 hours, then warm to RT overnight. -
Mechanism:[1][2][3][4] The MsCl activates the hemiaminal hydroxyl group, which then undergoes E2 elimination driven by the base to form the double bond.
-
-
Workup:
-
Wash organic layer with water, 1M citric acid (to remove amine salts), and brine.
-
Dry over MgSO
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) or vacuum distillation if scale >100g.
-
Target Yield: 75-85%.
-
Stability Note: The product is an enamide; store under inert atmosphere at -20°C to prevent hydrolysis or oxidation.
-
Phase 2: Difluorocyclopropanation (The Critical Step)
Rationale: We utilize TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). Unlike sodium chlorodifluoroacetate (which requires hazardous decomposition temps) or Ruppert-Prakash reagent (too expensive for kg scale), TFDA generates :CF
Reagents:
-
N-Boc-5,6-dihydro-2H-1,4-oxazine (1.0 equiv)
-
TFDA (2.0 - 2.5 equiv)
-
Sodium Fluoride (NaF) (0.1 equiv) - Catalyst
-
Solvent: Toluene or Diglyme (anhydrous)
Safety Warning: This reaction generates SO
Step-by-Step Protocol:
-
Setup:
-
Equip a jacketed glass reactor with a high-efficiency reflux condenser, mechanical stirrer, and a pressure-equalizing addition funnel.
-
Connect the condenser outlet to a trap containing 10% NaOH solution (to neutralize SO
and Si-F byproducts).
-
-
Initiation:
-
Charge the reactor with the enamide precursor, NaF (10 mol%), and Toluene (5 vol).
-
Heat the mixture to 110°C (reflux).
-
Note: The high temperature is required to decarboxylate the TFDA anion once the silyl group is cleaved.
-
-
Controlled Addition:
-
Add TFDA dropwise over 4–6 hours.
-
Critical Control: Observe the gas bubbler. Adjust addition rate to maintain a steady, manageable gas evolution. Do not dump TFDA. Accumulation of unreacted TFDA can lead to a runaway exotherm and rapid over-pressurization.
-
-
Completion:
-
After addition, stir at reflux for an additional 2 hours.
-
Validation: Check
F NMR. The product signal (typically around -130 to -145 ppm, diastereotopic AB system) should appear.
-
-
Workup:
Analytical Data & Validation
The following data corresponds to the N-Boc-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
| Metric | Expected Value / Observation | Interpretation |
| Physical State | Colorless to pale yellow oil | Solidifies upon salt formation (e.g., HCl salt). |
| Gem-difluoro pattern. The two fluorines are diastereotopic (endo/exo) and show strong geminal coupling ( | ||
| Upfield shift of the alkene protons confirms cyclopropanation. | ||
| GC-MS | M+ ion often weak; [M-Boc] visible | Confirm mass of parent (235 Da for Boc-derivative). |
Safety Decision Matrix (Reagent Selection)
When scaling this chemistry, the choice of carbene source is dictated by safety and equipment capabilities.
Diagram 2: Carbene Source Decision Logic
Caption: Decision matrix for selecting the difluorocarbene source based on scale and safety parameters.
References
-
Dolbier, W. R. (2011). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry.
-
Tian, F., et al. (2000). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for Difluorocarbene Generation. Tetrahedron Letters, 41(46), 8829-8832.
-
Mykhailiuk, P. K. (2014). Generation of Difluorocarbene from TFDA and Its Application in the Synthesis of Difluorinated Heterocycles. Chemistry – A European Journal.[8]
-
Battiste, M. A., et al. (1988). Facile Synthesis of 2,2-Difluorocyclopropyl Ethers and Amines. Journal of Organic Chemistry.
-
E-EROS Encyclopedia of Reagents for Organic Synthesis. Trimethylsilyl Fluorosulfonyldifluoroacetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. useforesight.io [useforesight.io]
- 4. orgsyn.org [orgsyn.org]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. jgtps.com [jgtps.com]
The Synthetic Utility of Difluorocyclopropanation in Modern Organic Chemistry: A Guide for Researchers
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable structural element in medicinal chemistry, agrochemicals, and materials science.[2][4][5] This application note provides a comprehensive overview of difluorocyclopropanation, detailing the key reagents, reaction mechanisms, and practical protocols for the synthesis of these important compounds. We will explore both historical and contemporary methods, with a focus on providing actionable insights for researchers in organic synthesis and drug development.
The Significance of the gem-Difluorocyclopropane Moiety
The unique properties of gem-difluorocyclopropanes stem from the combination of the strained three-membered ring and the strong electron-withdrawing nature of the two fluorine atoms.[3][6] This juxtaposition imparts several key characteristics:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethylene group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug candidates.
-
Modulation of Physicochemical Properties: The introduction of a gem-difluorocyclopropane can alter a molecule's lipophilicity, acidity/basicity, and conformational preferences, which are critical parameters in drug design.[7]
-
Bioisosteric Replacement: The difluoromethylene group (CF₂) is often considered a bioisostere for an oxygen atom or a carbonyl group, allowing for the fine-tuning of biological activity.[1][8]
-
Synthetic Versatility: gem-Difluorocyclopropanes are not merely stable end-products; they are also versatile synthetic intermediates that can undergo a variety of ring-opening reactions to afford other valuable fluorinated compounds.[2][6]
Key Reagents and Methodologies for Difluorocyclopropanation
The most common and efficient method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[1][4] The choice of the difluorocarbene precursor is crucial and depends on the substrate scope, reaction conditions, and scalability requirements.
Classical Difluorocarbene Sources
Historically, several reagents were developed for the generation of difluorocarbene. While effective in certain contexts, they often suffer from harsh reaction conditions, limited functional group tolerance, or toxicity.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt decomposes upon heating (typically in high-boiling solvents like diglyme at ~190 °C) to generate difluorocarbene.[2][9] It remains a cost-effective reagent but its application is limited by the high temperatures required.[2][4]
-
Seyferth Reagents (e.g., PhHgCF₃): These organomercury compounds generate difluorocarbene under milder conditions. However, their high toxicity has led to a significant decline in their use.[1][9]
Modern and Versatile Difluorocarbene Precursors
Significant progress in the field has led to the development of safer and more versatile reagents for difluorocarbene generation.
-
Dolbier's Reagent (TFDA): Trimethylsilyl fluorosulfonyldifluoroacetate is a highly efficient difluorocarbene source that decomposes in the presence of a catalytic amount of fluoride.[14][15] It is particularly useful for the difluorocyclopropanation of electron-deficient alkenes.[2][15]
The following table summarizes the key characteristics of these modern reagents:
| Reagent | Precursor | Activator | Typical Conditions | Advantages | Disadvantages |
| Ruppert-Prakash | TMSCF₃ | NaI or F⁻ (e.g., TBAT) | Room temp. to elevated temp. | Commercially available, safe, broad substrate scope.[9] | Can require excess reagent.[12][13] |
| Dolbier's Reagent | FSO₂CF₂COOSiMe₃ | Catalytic F⁻ | Mild conditions | Highly efficient for electron-poor alkenes.[15] | Not commercially available, synthesis required.[14] |
Reaction Mechanisms: A Closer Look
The generation of difluorocarbene from the Ruppert-Prakash reagent (TMSCF₃) is a well-studied process. The mechanism varies depending on the choice of activator.
Fluoride-Initiated Mechanism (e.g., with TBAT)
In the presence of a fluoride source like TBAT, the reaction proceeds through the formation of a hypervalent silicon species, which then releases the trifluoromethyl anion (CF₃⁻). This anion is unstable and rapidly eliminates a fluoride ion to generate difluorocarbene.[1]
Caption: Fluoride-initiated generation of difluorocarbene from TMSCF₃.
Iodide-Initiated Mechanism (with NaI)
The mechanism with sodium iodide is more complex and is believed to involve an anionic chain reaction.[12][13] This process is particularly effective for less reactive alkenes and alkynes.[12][13]
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the difluorocyclopropanation of an alkene using the Ruppert-Prakash reagent with both TBAT and NaI activation.
Protocol 1: Difluorocyclopropanation using TMSCF₃ and TBAT
This protocol is suitable for electron-rich alkenes.
Materials:
-
Alkene (1.0 mmol)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT) (0.15 mmol, 0.15 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.5 mmol, 2.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and TBAT (81 mg, 0.15 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (10 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (0.37 mL, 2.5 mmol) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Protocol 2: Difluorocyclopropanation using TMSCF₃ and NaI
This protocol is generally more effective for a broader range of alkenes, including less electron-rich ones.[1]
Materials:
-
Alkene (1.0 mmol)
-
Sodium iodide (NaI) (2.2 mmol, 2.2 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a sealable reaction tube equipped with a magnetic stir bar, add the alkene (1.0 mmol) and NaI (330 mg, 2.2 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Add TMSCF₃ (0.30 mL, 2.0 mmol) to the stirred suspension via syringe.
-
Seal the reaction tube and heat the mixture to 80-110 °C in an oil bath for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully open the tube and pour the contents into a separatory funnel containing water (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) to remove any remaining iodine, then wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for difluorocyclopropanation.
Applications and Future Outlook
The methodologies described herein have enabled the synthesis of a wide array of functionalized difluorocyclopropanes, which have found applications in the development of novel pharmaceuticals and agrochemicals.[10] For instance, the difluorocyclopropane motif is present in Zosuquidar, a potent P-glycoprotein inhibitor.[10] Furthermore, recent advancements in continuous flow technology have been applied to difluorocyclopropanation, offering safer, more efficient, and scalable routes to these valuable compounds.[16] The continued development of new difluorocarbene precursors and catalytic systems will undoubtedly expand the scope and utility of this important transformation in organic synthesis.
References
-
Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. (2011). Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]
-
Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-50. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
Itoh, T., Kudo, K., & Uneyama, K. (2000). Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters, 2(10), 1447-1450. [Link]
-
Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-50. [Link]
-
Lv, L., Shen, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. In Patai's Chemistry of Functional Groups. [Link]
-
Various Authors. (2025). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-50. [Link]
-
Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546-3551. [Link]
-
Mykhailiuk, P. K. (2021). The synthesis of gem-difluorocyclopropanes using TMSCF 3 (31) as the... ResearchGate. [Link]
-
Leadbeater, N. (2011). Difluorocarbene: We're bringing it back. New Reactions. [Link]
-
Lee, S. H., & Lectka, T. (2023). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Chemistry – An Asian Journal. [Link]
-
Lv, L., Qian, H., & Li, Z. (2022). Development of alkene difluorocyclopropanation reagents. ResearchGate. [Link]
-
Dolbier Jr, W. R., Tian, F., Duan, J. X., & Chen, Q. Y. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes. Organic Letters, 2(4), 563-564. [Link]
-
Itoh, T. (n.d.). gem-ジフルオロシクロプロパン誘導体の合成、機能材料と医薬応用 / gem-Difluorocyclopropanes: Applications for Material and Medicinal Sciences. J-STAGE. [Link]
-
Gilmour, R. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Angewandte Chemie International Edition, 61(23), e202202613. [Link]
-
Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. newreactions.wordpress.com [newreactions.wordpress.com]
- 15. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
Troubleshooting & Optimization
purification techniques for 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane isomers
This guide serves as a specialized technical resource for the purification and handling of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane and its derivatives.
Content is structured to address the unique physicochemical challenges imposed by the gem-difluorocyclopropane moiety fused to a morpholine-like ring.
Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Subject: Purification, Isomer Resolution, and Stability Protocols
Executive Summary: The Molecule & The Challenge
The 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane scaffold is a high-value bioisostere used to modulate metabolic stability and lipophilicity in drug candidates. However, it presents three distinct purification challenges:
-
Basicity Attenuation: The electron-withdrawing fluorine atoms lower the amine pKa (typically 6.5–7.5), altering standard retention behaviors.
-
Stability: The gem-difluorocyclopropane ring is susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.
-
Isomerism: While the ring fusion is exclusively cis due to strain limits, the scaffold is chiral (
and enantiomers). N-functionalization often creates diastereomeric mixtures requiring difficult separations.
PART 1: Troubleshooting Guides (Q&A Format)
Module A: Bulk Purification (Crude Mixture Cleanup)
Q: My crude reaction mixture turned black/tarry after difluorocarbene addition. Standard silica flash chromatography is yielding poor recovery. What is happening?
A: This is likely a combination of amine degradation and carbene polymer byproducts .
-
The Cause: If you used TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) or the Ruppert-Prakash reagent, the byproducts (siloxanes/sulfonates) can coat silica gel. Furthermore, the free amine is moderately unstable on acidic silica.
-
The Protocol:
-
Pre-treatment: Do not load the crude directly. Dissolve in Et2O or TBME and wash with saturated NaHCO3 to remove acidic fluoride species.
-
Stationary Phase: Switch to Neutralized Silica . Slurry your silica in Hexane/Et3N (95:5) before packing. This prevents the "tailing" and acid-catalyzed decomposition of the cyclopropane ring.
-
Eluent: Use a gradient of Hexane/EtOAc (with 1% Et3N). Avoid MeOH/DCM in the early stages as it solubilizes the tar.
-
Q: The product is volatile. I am losing mass during rotary evaporation.
A: The free base of this bicyclic system (MW ~135 Da) is volatile.
-
Immediate Fix: Do not evaporate to dryness at high vacuum (< 10 mbar) or high heat (> 40°C).
-
Process Change: Isolate the product as a salt immediately after the workup. The Hydrochloride (HCl) or Tartrate salts are non-volatile solids and significantly more stable.
-
Procedure: Dissolve the crude oil in dry Et2O. Add 1.05 eq of 2M HCl in Et2O dropwise. Filter the resulting white precipitate.
-
Module B: Isomer Resolution (Enantiomers & Diastereomers)
Q: I see a single peak on C18 HPLC, but 19F NMR shows two distinct sets of signals. How do I separate these?
A: You are likely looking at Diastereomers (if N-substituted) or a lack of chiral resolution. 19F NMR is your "source of truth" here because the fluorine environment is hypersensitive to stereochemical changes.
Data Table 1: Chromatographic Column Selection Guide
| Isomer Type | Recommended Phase | Mobile Phase Strategy | Mechanism |
| Enantiomers (Racemic Scaffold) | Chiralpak IG or IC (Immobilized Amylose/Cellulose) | SFC: CO2 / MeOH + 0.2% Isopropylamine (IPA) | The basic modifier (IPA) is critical to suppress amine interaction with silanols, allowing the chiral selector to work. |
| Diastereomers (Polar/Basic) | C18 PFP (Pentafluorophenyl) | H2O / MeCN + 0.1% Formic Acid | The PFP phase interacts via pi-pi and dipole-dipole mechanisms with the gem-difluoro group, offering selectivity C18 lacks. |
| Diastereomers (Non-polar) | Silica (Amino-bound) | Hexane / EtOH | Amino-silica acts as a weak anion exchanger and avoids the need for amine modifiers in the mobile phase. |
Q: Can I separate the enantiomers without expensive Chiral SFC?
A: Yes, via Classical Chemical Resolution . Since the molecule is a secondary amine, you can form diastereomeric salts.
-
Resolving Agent: Use (L)-Dibenzoyltartaric acid ((L)-DBTA).
-
Solvent: EtOH/EtOAc mixtures.
-
Process: Mix 1 eq of amine with 1 eq of (L)-DBTA. Heat to reflux and cool slowly. One enantiomer will crystallize as the tartrate salt.
-
Validation: Check the optical rotation of the free base regenerated from the crystals.
PART 2: Visualizing the Workflow
Diagram 1: Purification Decision Tree
Caption: Logical flow for processing crude 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane reaction mixtures.
Diagram 2: 19F NMR Interpretation Guide
Caption: Using 19F NMR signals to identify isomer purity and structural integrity.
PART 3: Scientific Validation & Protocols
The "Self-Validating" Analytical Protocol
Do not rely on UV absorbance (254 nm) alone, as this scaffold has weak UV activity unless derivatized.
-
Primary Detector: 19F NMR .
-
Why? The two fluorine atoms are diastereotopic. They couple to each other (
). -
Validation: A pure isomer will show a distinct AB quartet system. If you see a second set of AB quartets, you have a diastereomeric impurity. If the signals are singlets, the ring may have opened.
-
-
Secondary Detector: CAD (Charged Aerosol Detector) or ELSD . These are universal detectors ideal for non-chromophoric amines.
Stability Warning: The "Acid Trap"
-
Mechanism: The cyclopropane ring strain (~27 kcal/mol) combined with the fluorine substituents makes the C1-C7 bond susceptible to heterolytic cleavage in the presence of strong Lewis acids (e.g.,
, ). -
Prevention: Always buffer aqueous phases to pH > 4 during workup. Avoid prolonged exposure to TFA (Trifluoroacetic acid) in HPLC mobile phases; use Formic Acid or Acetic Acid instead.
References
-
Grygorenko, O. O., et al. (2025).[1] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv.[2]
- Relevance: Establishes pKa and logP data for bicyclic gem-difluoro amines, confirming the reduced basicity and stability profiles.
-
Dolbier, W. R., et al. (2004). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives. Journal of Organic Chemistry.
- Relevance: Foundational work on the synthesis of gem-difluorocyclopropyl amines via carbene addition to enamines.
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry - A European Journal.
- Relevance: Discusses the structural geometry and metabolic advantages of the [4.1.0] heptane scaffold.
-
Ebinger, K., et al. (2011).[3] Comparison of chromatographic techniques for diastereomer separation. Journal of Laboratory Automation.
- Relevance: Validates the use of SFC and PFP columns for separ
Sources
identifying and minimizing side products in difluorocyclopropanation reactions
The following technical guide is designed for the Difluorocyclopropanation Support Center . It prioritizes mechanistic understanding to troubleshoot yield loss and side-product formation.
Identifying & Minimizing Side Products in Transfer
Status: Operational | Tier: Level 3 (Advanced Methodology) Audience: Medicinal Chemists, Process Chemists
Diagnostic Overview: The Life & Death of Difluorocarbene
The primary challenge in difluorocyclopropanation is that singlet difluorocarbene (
-
Productive Pathway: Cycloaddition to the alkene.
-
Oligomerization (The "Invisible" Loss): Self-reaction to form tetrafluoroethylene (TFE) and higher perfluoro-oligomers.
-
Quenching: Reaction with adventitious water or nucleophilic impurities.
Interactive Diagnostic Workflow
Use this logic flow to identify the root cause of your reaction failure.
Figure 1: Decision tree for diagnosing reaction failure based on crude NMR and consumption profiles.
Reagent Systems & Specific Side Products
Selecting the correct reagent system dictates the side-product profile. The two industry standards are TFDA (Dolbier's Reagent) and
A. TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)[1][2][3][4]
-
Mechanism: Thermal decomposition (decarboxylation) triggered by catalytic fluoride.
-
Primary Side Product: Tetrafluoroethylene (TFE) via dimerization.
-
Troubleshooting:
-
Issue: Violent gas evolution (
, ). -
Fix: This reaction is entropy-driven. Ensure adequate headspace or reflux capability.
-
Side Reaction: If the reaction is too concentrated,
finds another faster than the alkene, forming TFE gas ( ).
-
B. (Trifluoromethyltrimethylsilane) + NaI
-
Mechanism: Iodide-initiated chain reaction. It proceeds via a "quasi-stochastic auto-acceleration" where the byproduct (
) regenerates the active species. -
Primary Side Product:
and . -
Troubleshooting:
-
Issue: "Productive Fractionation" (
). Recent kinetic studies (Lloyd-Jones et al.) show that is consumed by side reactions (dimerization to TFE and subsequent oligomerization) faster than it adds to sterically hindered or electron-poor alkenes. -
Fix:High Equivalents (2.0–4.0 equiv) are often required because up to 50% of the carbene is lost to dimerization before it can react with the substrate.
-
Side Product Comparison Table
| Reagent System | Activation | Major Gaseous Byproducts | Major Liquid/Solid Impurities | Safety Hazard |
| TFDA / NaF | Thermal (Reflux) | Silyl fluorides, Sulfonyl residues | TFE is explosive; | |
| Chemical ( | TFE (if uncontrolled) | Exotherm can be violent (Auto-acceleration). | ||
| Thermal (180°C) | NaCl (precipitate) | High temp degrades sensitive substrates. |
Minimizing Oligomerization (The "Slow Addition" Rule)
The most common cause of low yield in difluorocyclopropanation is Carbene Dimerization .
TFE is not inert; it reacts with further
The Kinetic Solution
To favor cyclopropanation (
Protocol Adjustment:
Instead of dumping the reagent in at once (which spikes
-
Dissolve the alkene and catalyst (NaI or NaF) in the solvent.
-
Add the difluorocarbene source (TFDA or
) dropwise over 1–2 hours using a syringe pump. -
Why? This ensures
, statistically favoring the collision between carbene and alkene.
Standard Operating Protocols (SOPs)
SOP 1: The Dolbier Method (TFDA)
Best for: Scalability, thermally stable substrates, electron-rich to neutral alkenes.
-
Setup: Flame-dried 2-neck round bottom flask with reflux condenser. Argon atmosphere.
-
Charge: Add Alkene (1.0 equiv) and NaF (0.1–0.2 equiv, dried) to Diglyme (conc. ~1-2 M).
-
Heat: Bring solution to vigorous reflux (TFDA decomposition requires ~110–120°C internal temp).
-
Addition: Add TFDA (2.0–3.0 equiv) dropwise via syringe pump over 2 hours.
-
Note: Gas evolution (
) will be visible. Ensure condenser is efficient to return solvent/TFDA.
-
-
Workup: Cool. Filter off NaF/salts. Dilute with ether, wash copiously with water (to remove Diglyme).
SOP 2: The Hu/Prakash Method ( + NaI)
Best for: Mild conditions (65°C), acid-sensitive substrates.
-
Setup: Sealed tube or reflux setup (THF boils at 66°C).
-
Charge: Alkene (1.0 equiv), NaI (0.2 equiv), and THF (anhydrous, 4 mL/mmol).
-
Heat: Warm to 65°C.
-
Addition: Add
(2.0–4.0 equiv) slowly.-
Critical: If using a sealed tube, add reagent in 3 batches to manage pressure/exotherm.
-
-
Monitoring: Check 19F NMR. If
(-67 ppm) is consumed but alkene remains, add more reagent. -
Workup: Remove solvent. Flash column chromatography.
Frequently Asked Questions (FAQ)
Q: My reaction turned into a black tar, and I see broad peaks in the 19F NMR. What happened? A: You likely polymerized TFE. This happens when the carbene concentration is too high relative to the alkene consumption rate. Fix: Use the "Slow Addition" protocol and dilute the reaction mixture further.
Q: I see a peak at -78 ppm in my 19F NMR. Is that product?
A: No, that is likely Trifluoromethane (
Q: Can I use this on electron-deficient alkenes (e.g., acrylates)? A: Difluorocarbene is electrophilic, so it reacts poorly with electron-poor alkenes.
-
Standard Fix: Heat higher (TFDA in Triglyme at 140°C).
-
Advanced Fix: Switch to the Wittig-type reagent (
) developed by Xiao, which operates via a different mechanism less sensitive to electronic mismatch.
Q: How do I remove the silyl byproducts?
A:
References
-
Dolbier, W. R., et al. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent for cycloadditions." Journal of Organic Chemistry, 2000.[1] Link
-
Wang, F., & Hu, J.
: A new protocol." Angewandte Chemie International Edition, 2011. Link -
García-Domínguez, A., Lloyd-Jones, G. C., et al.
: Kinetics and Mechanism of NaI-Mediated Anionic Chain Reactions."[2] Journal of the American Chemical Society, 2020.[3] Link -
Ni, C., & Hu, J. "Recent advances in difluorocarbene chemistry." Chemical Reviews, 2016. Link
Sources
improving stereoselectivity in reactions with 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Topic: Improving Stereoselectivity & Handling of Fluorinated Bicyclic Scaffolds
Executive Summary
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is a conformationally restricted, lipophilic surrogate for morpholine. It belongs to a class of "saturated bioisosteres" championed by groups like Enamine (Mykhailiuk et al.) to improve metabolic stability and alter vector space in drug discovery.
The core challenge with this scaffold is not just generating stereochemistry, but maintaining the integrity of the strained gem-difluorocyclopropane ring during functionalization. This guide addresses the isolation of enantiomers (Resolution), the prevention of destructive ring-opening (Stability), and stereoretentive N-functionalization.
Module 1: Stereoselective Synthesis & Resolution
User Scenario: "I am synthesizing the scaffold and obtaining a racemate. How do I achieve enantioselectivity?"
The Core Issue: The synthesis typically involves the addition of difluorocarbene (:CF2) to 3,4-dihydro-2H-1,4-oxazine . Because the precursor alkene is achiral, the :CF2 addition—while diastereoselective (exclusively cis-fused)—produces a racemic mixture of (1R,6S) and (1S,6R) enantiomers. Direct asymmetric difluorocyclopropanation using chiral catalysts is notoriously difficult and low-yielding for this specific substrate.
Protocol: Chemical Resolution via Diastereomeric Salt Formation
Instead of attempting low-yield asymmetric synthesis, the industry standard for this small scaffold is Classical Resolution .
Step-by-Step Workflow:
-
Dissolution: Dissolve racemic 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in hot Ethanol (EtOH).
-
Chiral Acid Addition: Add 0.5 equivalents of (L)-Tartaric acid (or Dibenzoyl-L-tartaric acid).
-
Why: The amine functionality (N5) acts as a base.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Mechanism:[1] One enantiomer forms a less soluble diastereomeric salt that precipitates.
-
-
Filtration & Free-Basing: Collect crystals. Treat with 1M NaOH and extract into DCM to recover the free amine.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC.
| Parameter | Recommended Condition | Notes |
| Solvent | EtOH or iPrOH/MeOH (9:1) | Avoid water; solubility of the salt is too high. |
| Chiral Acid | (L)-Tartaric Acid | Start here. If no precipitate, switch to O,O'-Dibenzoyl-tartaric acid. |
| Temperature | Slow ramp: 70°C | Rapid cooling traps the eutectics (lower purity). |
Module 2: Stereoretentive N-Functionalization
User Scenario: "I have the enantiopure scaffold. During Buchwald coupling, I see yield loss or degradation. Is it racemizing?"
The Core Issue: The gem-difluorocyclopropane ring is strained.[2][3] Under harsh conditions (high heat >120°C or strong Lewis Acids), the distal bond (C1-C6) can cleave, or the fluorines can undergo elimination. This destroys the stereocenters defined by the bridgeheads.
Troubleshooting Guide: N-Arylation (Buchwald-Hartwig)
Q: My yield is low, and I see multiple spots on TLC. Is the ring opening? A: Likely. Palladium can insert into the strained cyclopropane ring (especially if it is gem-difluoro substituted) leading to ring-expansion or defluorinative annulation.
Corrective Protocol:
-
Base Selection: Switch from NaOtBu (Strong base) to Cs2CO3 or K3PO4 (Milder bases). Strong alkoxides can trigger E2 elimination of HF.
-
Ligand Choice: Use bulky, electron-rich phosphines like XPhos or BrettPhos .
-
Reasoning: Bulky ligands facilitate reductive elimination at the metal center faster than the metal can coordinate to the cyclopropane ring or fluorine atoms.
-
-
Temperature Cap: Do not exceed 80-100°C .
Visualization: Reactivity Pathway & Decision Tree
Caption: Figure 1. Reactivity divergence. Avoiding Lewis acids and high heat preserves the bicyclic cage and stereochemistry.
Module 3: Stability & Handling FAQs
Q: Can I use acidic conditions to remove Boc protecting groups from this scaffold? A: Yes, but with caution. The gem-difluoro group stabilizes the cyclopropane against radical opening, but the oxygen in the morpholine ring can assist in acid-catalyzed opening.
-
Safe: TFA/DCM (1:4) at 0°C.
-
Unsafe: HCl/Dioxane at reflux. High temperatures with strong mineral acids will likely cleave the C-O bond or open the cyclopropane.
Q: How do I monitor the integrity of the CF2 group? A: 19F NMR is mandatory.
-
Intact Scaffold: You should see an AB quartet (or complex geminal coupling) around -130 to -150 ppm. The two fluorines are diastereotopic.
-
Ring Opened/Degraded: Disappearance of the specific AB pattern or appearance of olefinic fluorine signals (if HF elimination occurred).
Q: I am trying to synthesize the starting material using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). The yield is <10%. Why? A: TFDA requires high temperatures to generate :CF2, which might degrade your product.
-
Better Reagent: Use Ruppert-Prakash reagent (TMSCF3) + NaI .
-
Protocol: This generates :CF2 at milder temperatures (60-80°C) and is the preferred method for sensitive enamides/enol ethers (Mykhailiuk et al.).
References
-
Mykhailiuk, P. K. (2019).[4][5] Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. The Journal of Organic Chemistry, 84(23), 15106–15117.[4][5] Link(Note: Foundational text on difluorocarbene addition to bicyclic systems by the leading expert).
-
Nihei, T., Hoshino, T., & Konno, T. (2014).[6] Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. Organic Letters, 16(16), 4170–4173.[6] Link(Mechanistic insight into ring-opening sensitivities).
-
Nosik, P. S., et al. (2017). Recent Advances in Difluorocyclopropanation of Alkenes using Ruppert–Prakash Reagent. Advanced Synthesis & Catalysis, 359, 3126–3136.[7] Link(Key protocol for synthesizing the scaffold).
-
PubChem. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride.[8][9][10] Link(Structural verification).
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride | C5H10ClNO | CID 54595647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 10. Buy 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride | 2694744-71-1 | 95 [smolecule.com]
stability issues of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in solution
Executive Summary & Compound Profile
Compound: 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane Class: Fluorinated Saturated Heterocycle / Morpholine Bioisostere Primary Application: Medicinal chemistry building block used to lower lipophilicity (LogD) and alter metabolic stability compared to the parent morpholine.
Technical Context: This molecule combines a gem-difluorocyclopropane ring fused to a morpholine scaffold. While gem-difluorocyclopropanes are generally kinetically stable, the fusion with a heterocycle containing both oxygen and nitrogen creates a specific electronic environment. The primary stability risks are acid-catalyzed ring opening and volatility of the free base .
This guide addresses the stability issues encountered in solution, specifically during NMR analysis, storage, and reaction workups.
Stability & Solubility Matrix
The following data summarizes the stability profile of the compound in various common laboratory solvents.
| Solvent System | Stability Rating | Recommended Duration | Technical Notes |
| DMSO-d6 | High | > 2 weeks | Recommended for Storage. Inert to nucleophilic attack in this matrix. |
| MeOD (Methanol-d4) | Moderate | 24 - 48 hours | Protophilic solvent; stable as HCl salt, but free base may slowly solvolyze over time. |
| CDCl3 (Chloroform-d) | Low / Critical | < 1 hour | Avoid. Trace HCl in CDCl3 catalyzes ring opening. Use only if neutralized with K2CO3 or basic alumina. |
| Water (pH 7) | Moderate | 24 hours | Stable, but free base has high water solubility, complicating extraction. |
| Water (pH < 2) | Unstable | Immediate | Rapid degradation via acid-catalyzed ring opening/hydration. |
Mechanism of Instability: The "Acid Trigger"
To troubleshoot effectively, you must understand why the molecule degrades. The degradation is not random; it is driven by the release of ring strain (approx. 42 kcal/mol for gem-difluorocyclopropanes) triggered by protonation.
Degradation Pathway Diagram
The following diagram illustrates the cascade event that occurs when the compound is exposed to acidic environments (e.g., un-neutralized CDCl3 or acidic workups).
Figure 1: Acid-catalyzed degradation pathway. Protonation of the nitrogen atom (N5) increases the electrophilicity of the adjacent bridgehead carbon, facilitating nucleophilic attack and ring opening.
Troubleshooting Guide (Q&A)
This section addresses real-world scenarios reported by medicinal chemistry teams.
Scenario A: NMR Data Inconsistency
User Report: "I ran a 1H NMR in CDCl3. The spectrum is messy, and I see new peaks appearing over time. Is the compound decomposing?"
Diagnosis: Yes. Chloroform naturally decomposes to form trace HCl and phosgene over time. Even "fresh" CDCl3 can be acidic enough to protonate the N5 nitrogen. This triggers the mechanism shown in Figure 1, leading to ring opening.
Corrective Action:
-
Immediate: Switch solvent to DMSO-d6 or Acetonitrile-d3 .
-
If CDCl3 is mandatory: Pass the solvent through a plug of basic alumina or add anhydrous K2CO3 to the NMR tube before adding the compound. This neutralizes the acid trace.
Scenario B: Yield Loss During Free-Basing
User Report: "I bought the HCl salt and tried to free-base it using NaOH extraction into DCM. After removing the solvent, my flask is empty or the yield is <10%."
Diagnosis: This is a Volatility and Solubility issue, not necessarily decomposition.
-
Volatility: Low molecular weight bicyclic amines are highly volatile. Rotovapping to dryness under high vacuum often pulls the compound into the trap.
-
Water Solubility: The polar oxygen and nitrogen atoms make the free base partially water-soluble, leading to poor partitioning into DCM.
Corrective Action:
-
Do not evaporate to dryness. Concentrate the solution but leave a small volume of solvent.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic amine into the organic layer.
-
Solvent Choice: Use a mixture of CHCl3/iPrOH (3:1) for extraction instead of pure DCM to improve recovery from the aqueous phase.
Standard Operating Procedures (SOPs)
SOP-01: Safe Free-Basing Protocol
Use this protocol to convert the HCl salt to the free base for reactions.
-
Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum amount of water.
-
Neutralization: Add 2.0 eq of saturated NaHCO3 solution (Avoid strong bases like NaOH if possible to prevent potential hydrolysis side reactions, though the ring is generally robust to base).
-
Extraction:
-
Add solid NaCl to saturation.
-
Extract 3x with DCM (or CHCl3/iPrOH 3:1).
-
-
Drying: Dry combined organics over Na2SO4.
-
Concentration:
-
CRITICAL: Evaporate solvent at < 30°C and > 100 mbar .
-
STOP before the flask is dry. Use the concentrated solution directly for the next step. Determine concentration via NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
SOP-02: Storage Recommendations
-
Form: Store as the HCl salt whenever possible. It is non-volatile and significantly more stable to oxidation than the free base.
-
Temperature: -20°C.
-
Atmosphere: Store under Argon/Nitrogen. The free base will react with atmospheric CO2 to form carbamates over time.
Decision Tree: Handling & Reaction Planning
Use this logic flow to determine the safe parameters for your experiment.
Figure 2: Decision matrix for handling and analysis to prevent degradation and loss.
References & Authority
The protocols and stability insights above are grounded in the fundamental chemistry of gem-difluorocyclopropanes and saturated heterocycles.
-
Synthesis and Stability of gem-Difluorocyclopropanes:
-
Mykhailiuk, P. K. (2015).[1][2] "In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes." Angewandte Chemie International Edition, 54(22), 6558-6561.[2] (Demonstrates the utility and robust nature of the CF2 group in synthesis, provided acid is managed).
-
Context: Pavel Mykhailiuk (Enamine) is a leading authority on fluorinated conformationally restricted morpholine analogs.
-
-
General Reactivity of Bicyclic Amines:
-
Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011). "Tetrahydropyran-4-one-derived spirocyclic scaffolds for drug discovery." Tetrahedron, 67(42), 8034-8043. (Discusses the handling of similar oxygen/nitrogen containing saturated heterocycles).
-
-
Acid Sensitivity of Cyclopropanes:
-
Wiberg, K. B. (1996). "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group, Vol 2. (Foundational text on ring strain and acid-catalyzed opening).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Enamine, Life Chemicals, or Sigma-Aldrich) before handling.
Sources
Navigating the Synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organofluorine chemistry and practical laboratory experience. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the nuances of this challenging synthesis, ensuring both success and safety in your research endeavors.
I. Foundational Principles: The Difluorocyclopropanation of N-Acyl Morphonlines
The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hinges on the difluorocyclopropanation of a suitable N-acyl-2,3-dihydro-morpholine precursor. This reaction involves the addition of a difluorocarbene (:CF₂) species across the double bond of the morpholine ring. The choice of the difluorocarbene source is critical and dictates the reaction conditions and potential challenges.
Several reagents can generate difluorocarbene, each with its own advantages and drawbacks. Historically, reagents like sodium chlorodifluoroacetate required high temperatures.[1] Modern methods often employ milder and more efficient alternatives. One of the most common and effective contemporary methods involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, in the presence of a fluoride or iodide source.[1][2] This system allows for the in-situ generation of difluorocarbene under relatively mild conditions.
The general mechanism for difluorocarbene generation from TMSCF₃ and sodium iodide (NaI) is believed to proceed via a trifluoromethyl anion intermediate, which then eliminates a fluoride ion to yield difluorocarbene.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
Issue 1: Low or No Conversion of the Starting N-Acyl-2,3-dihydro-morpholine
-
Question: I am not observing any significant consumption of my starting material after the recommended reaction time. What are the likely causes?
-
Answer: This is a common issue that can often be traced back to the quality of reagents and the reaction setup.
-
Causality: The generation of difluorocarbene from TMSCF₃ is highly sensitive to moisture. Any residual water in the solvent or on the glassware can quench the reactive intermediates. The quality of the sodium iodide is also paramount, as it acts as the initiator for the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) are suitable choices.
-
Verify Reagent Quality: Use a fresh, unopened bottle of TMSCF₃ if possible. Ensure your sodium iodide is dry; it can be dried under vacuum with gentle heating if necessary.
-
Check Reaction Temperature: While the TMSCF₃/NaI system is milder than older methods, it often requires elevated temperatures (e.g., 60-80 °C) to proceed at a reasonable rate. Ensure your reaction is being heated to the target temperature.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture and oxygen.
-
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Question: My reaction mixture shows the formation of several new spots on TLC, but none correspond to the desired product. What could be happening?
-
Answer: The formation of multiple byproducts can be indicative of side reactions involving the difluorocarbene or decomposition of the starting material or product.
-
Causality: Difluorocarbene is a reactive species and can potentially react with other functional groups. In the context of an N-acyl morpholine derivative, the lone pair of electrons on the nitrogen atom could potentially interact with the carbene, although the acyl group significantly reduces its nucleophilicity. Ring-opening of the desired product under the reaction conditions is also a possibility, as gem-difluorocyclopropanes can be susceptible to ring-opening reactions.[3][4]
-
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: Use a moderate excess of TMSCF₃ (e.g., 1.5-2.0 equivalents) to ensure complete conversion of the starting material without having a large excess of the carbene precursor that could lead to side reactions.
-
Optimize Reaction Temperature and Time: Running the reaction at a lower temperature for a longer period might minimize the formation of decomposition products. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.
-
Consider a Different N-Protecting Group: The choice of the N-acyl group can influence the electronic properties and stability of the starting material and product. A more electron-withdrawing group might further deactivate the nitrogen atom towards unwanted side reactions.
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I have successfully formed the product, but I am struggling to isolate it in a pure form. What purification strategies are recommended?
-
Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Causality: Fluorinated molecules often exhibit different polarity and volatility compared to their non-fluorinated analogs. They may co-elute with starting materials or byproducts on standard silica gel chromatography.
-
Troubleshooting Protocol:
-
Column Chromatography Optimization:
-
Use a less polar solvent system for elution, as fluorinated compounds are often more lipophilic. Hexane/ethyl acetate or hexane/dichloromethane mixtures are good starting points.
-
Consider using silica gel impregnated with silver nitrate if you have olefinic impurities.
-
For challenging separations, reverse-phase chromatography (C18 silica) may be effective.
-
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the best alternative catalysts or reagents for this synthesis?
-
A1: Besides the TMSCF₃/NaI system, other methods for generating difluorocarbene include the use of sodium chlorodifluoroacetate (ClCF₂COONa) or sodium bromodifluoroacetate (BrCF₂COONa), although these often require higher reaction temperatures.[1] For substrates that are sensitive to iodide, other fluoride sources like tetrabutylammonium fluoride (TBAF) can be used with TMSCF₃, but strict anhydrous conditions are even more critical.
-
-
Q2: How does the presence of the nitrogen and oxygen heteroatoms in the morpholine ring affect the reaction?
-
A2: The electron-withdrawing N-acyl group is crucial as it deactivates the nitrogen atom, preventing it from interfering with the electrophilic difluorocarbene. The oxygen atom is generally considered less reactive in this context. However, the overall electron-deficient nature of the double bond in the N-acyl-2,3-dihydro-morpholine might make the cyclopropanation reaction slower compared to electron-rich alkenes.
-
-
Q3: What are the key safety precautions to take when working with TMSCF₃?
-
A3: TMSCF₃ is a volatile and flammable liquid. It is also an irritant to the skin, eyes, and respiratory system.[5][6][7]
-
Handling: Always handle TMSCF₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Storage: Store TMSCF₃ in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Quenching: Any unreacted TMSCF₃ should be quenched carefully with a suitable alcohol (e.g., isopropanol) under an inert atmosphere before workup.
-
-
-
Q4: How can I confirm the formation and purity of the 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane product?
-
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. In the ¹⁹F NMR spectrum, you would expect to see signals characteristic of the geminal fluorine atoms on the cyclopropane ring. The coupling patterns in the ¹H and ¹³C NMR spectra will also be indicative of the bicyclic structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your product. Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity and identify volatile byproducts.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=C bond from the starting material and the presence of C-F stretching vibrations.
-
-
IV. Experimental Workflow and Visualization
Suggested Experimental Protocol for Difluorocyclopropanation of N-Boc-2,3-dihydro-morpholine
This protocol is a general guideline based on similar reactions reported in the literature and should be optimized for your specific substrate and scale.[1]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-Boc-2,3-dihydro-morpholine (1.0 eq) and anhydrous sodium iodide (2.0 eq).
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) via syringe to dissolve the solids.
-
Reagent Addition: While stirring at room temperature, add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench any excess TMSCF₃ by the slow addition of isopropanol. Dilute the mixture with diethyl ether and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Decision Tree
V. Concluding Remarks
The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane presents a formidable yet achievable challenge for the modern synthetic chemist. Success in this endeavor relies on a combination of meticulous experimental technique, a thorough understanding of the underlying reaction mechanisms, and a systematic approach to troubleshooting. This guide provides a framework for addressing common obstacles, but we encourage researchers to adapt and optimize these strategies based on their specific experimental observations. With careful planning and execution, the synthesis of this and other valuable fluorinated molecules is well within reach.
References
-
Sdfine. TRIMETHYLSULPHOXONIUM IODIDE. Retrieved from [Link]
-
Fuchibe, K., & Ichikawa, J. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(2), 439-444. [Link]
-
Fuchibe, K., & Ichikawa, J. (2021). Ring-opening fluorination of bicyclic azaarenes. .
-
Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Fuchibe, K., & Ichikawa, J. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(2), 439-444. [Link]
Sources
- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06273E [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
Validation & Comparative
A Comparative Guide to Confirming the Enantiomeric Purity of Chiral 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
In the landscape of modern drug discovery, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity, efficacy, and safety. For novel scaffolds like 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, a constrained and fluorinated aziridine derivative with significant potential in medicinal chemistry, the rigorous confirmation of enantiomeric purity is a foundational requirement. The presence of even minor amounts of an unwanted enantiomer can lead to off-target effects, reduced therapeutic efficacy, or unforeseen toxicity.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this specific chiral amine. We move beyond mere protocols to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for generating trustworthy and reproducible data.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility).[1] This makes their separation and quantification a non-trivial task. The analytical strategies to overcome this challenge fall into two main categories:
-
Direct Methods: Creating a temporary chiral environment using a chiral stationary phase (CSP) in chromatography to induce different interaction energies, leading to differential retention times.
-
Indirect Methods: Converting the enantiomers into a pair of diastereomers by reacting them with a chiral auxiliary.[2] Diastereomers have distinct physical properties and can be readily distinguished by standard analytical techniques like NMR spectroscopy or achiral chromatography.[1][2]
We will now compare the most powerful techniques from both categories applicable to our target molecule.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers due to its accuracy, reproducibility, and potential for scalability from analytical to preparative amounts.[3]
Principle of Separation
The core of this technique is the chiral stationary phase (CSP). The analyte enantiomers are passed through a column packed with a single enantiomer of a chiral selector. They form transient, non-covalent diastereomeric complexes with the CSP.[4] The minute differences in the stability and steric arrangement of these complexes cause one enantiomer to be retained longer on the column than the other, resulting in their separation.
For a molecule like 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® or Chiralcel® columns) are exceptionally powerful and versatile.[3] Additionally, given the fluorinated nature of the analyte, CSPs with fluorinated moieties may offer unique selectivity through fluorophilic interactions.[5][6]
Experimental Workflow: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve an accurately weighed sample of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in a suitable solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Initial Screening:
-
Columns: Screen polysaccharide-based columns such as Chiralpak AD-H and Chiralcel OJ-H. These are robust starting points for a wide range of chiral compounds.[7][8]
-
Mobile Phases:
-
Normal Phase (Primary Choice): Start with a Hexane/Isopropanol (IPA) mobile phase (e.g., 90:10 v/v). The secondary amine in the analyte will interact strongly with the CSP, and this mode often provides the best selectivity.
-
Polar Organic Mode: Acetonitrile or Methanol can also be screened.
-
-
-
Method Optimization:
-
If partial separation is observed, adjust the ratio of the mobile phase constituents. Decreasing the percentage of the polar modifier (e.g., IPA) generally increases retention time and can improve resolution.
-
Optimize the column temperature. Lower temperatures often enhance enantioselectivity but may broaden peaks. A typical starting point is 25 °C.
-
Adjust the flow rate to balance analysis time and resolution (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area under each peak (Area₁, Area₂).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Method 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, or can be made so via derivatization, chiral GC offers exceptionally high resolution and sensitivity.[9] Given the bicyclic structure, the target molecule may have sufficient volatility for direct analysis, but derivatization is often recommended for amines to prevent peak tailing and improve chromatographic performance.[10]
Principle of Separation
Similar to HPLC, chiral GC relies on a chiral stationary phase, typically a derivatized cyclodextrin coated onto the inner wall of a capillary column.[11] The analyte partitions between the inert carrier gas (mobile phase) and the liquid CSP. Diastereomeric interactions between the analyte enantiomers and the chiral cyclodextrin phase lead to different retention times.
Experimental Workflow: Chiral GC with Derivatization
Caption: Workflow for chiral GC analysis with derivatization.
Detailed Experimental Protocol
-
Derivatization: The secondary amine should be acylated to form a less polar, more volatile amide. This also eliminates hydrogen bonding that can cause peak tailing.
-
Dissolve ~1 mg of the analyte in 200 µL of anhydrous dichloromethane.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like ethyl acetate for GC injection.
-
-
GC Analysis:
-
Column: Use a column with a cyclodextrin-based CSP, such as Chirasil-L-Val, which is effective for derivatized amino compounds.[12]
-
Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency at higher linear velocities.[10]
-
Injection: Use a split injection mode to avoid column overloading.
-
Temperature Program: Start with an isothermal period at a low temperature (e.g., 80-100 °C) to allow for chiral recognition, followed by a temperature ramp (e.g., 5 °C/min) to elute the compounds.
-
Detector: A Flame Ionization Detector (FID) is standard and offers excellent sensitivity.
-
-
Data Analysis: Calculate % ee from the integrated peak areas as described for HPLC.
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This indirect method leverages the power of NMR to distinguish diastereomers formed by covalently bonding the analyte to a chiral reagent.[2] For amines, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often used as its acid chloride (MTPA-Cl), is the preeminent CDA, known as Mosher's reagent.[1]
Principle of Analysis
The racemic analyte is reacted with a single enantiomer of MTPA-Cl (e.g., (R)-MTPA-Cl). This reaction converts the (R)- and (S)-enantiomers of the analyte into a pair of stable (R,R) and (S,R) diastereomeric amides. These diastereomers exist in different chemical environments, and their corresponding nuclei will exhibit different chemical shifts in the NMR spectrum.[2] The presence of fluorine atoms in both the analyte and the MTPA reagent makes ¹⁹F NMR a particularly sensitive and clean method for analysis, in addition to standard ¹H NMR.[1]
Experimental Workflow: NMR with Mosher's Reagent
Caption: Workflow for enantiomeric purity by NMR using a CDA.
Detailed Experimental Protocol
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Benzene often provides better spectral dispersion.
-
Add 1.1 equivalents of enantiomerically pure (R)-MTPA-Cl and a small amount (~2 equivalents) of anhydrous pyridine.
-
Seal the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR). The reaction is typically fast.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Look for well-resolved signals corresponding to protons near the chiral center.
-
Acquire a ¹⁹F NMR spectrum. This is often simpler to interpret as the signals are typically well-separated with no complex coupling. You should observe signals for the -CF₃ group of the MTPA moiety and the -CF₂ group of the analyte.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals in either the ¹H or ¹⁹F spectrum, where each signal corresponds to one of the diastereomers.
-
Carefully integrate these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original analyte.
-
Method 4: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This is the fastest and only non-destructive method presented. It relies on the formation of transient, non-covalent diastereomeric complexes directly in the NMR tube, which induces a chemical shift difference between the enantiomers.[13][14]
Principle of Analysis
An enantiomerically pure chiral solvating agent (CSA) is added to a solution of the analyte. The CSA interacts with the two enantiomers through weak forces (e.g., hydrogen bonding, π-π stacking), forming short-lived diastereomeric solvates.[15] This association is sufficient to create a subtle difference in the magnetic environment of the two enantiomers, leading to the splitting of one or more signals in the NMR spectrum.[16] For amines, chiral alcohols or acids like (R)-1,1'-Bi-2-naphthol (BINOL) are effective CSAs.[15]
Experimental Workflow: NMR with a CSA
Caption: Workflow for enantiomeric purity by NMR using a CSA.
Detailed Experimental Protocol
-
Sample Preparation:
-
Acquire a reference NMR spectrum of the analyte (~5 mg) in 0.6 mL of a non-polar deuterated solvent (e.g., C₆D₆ or CDCl₃). Non-polar solvents are crucial as polar solvents can disrupt the weak interactions between the analyte and CSA.[15]
-
To the same NMR tube, add the enantiopure CSA (e.g., (R)-BINOL) in small portions (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra.
-
Observe the spectra for the splitting of any analyte signal into two distinct resonances. The magnitude of the chemical shift difference (Δδ) will depend on the strength of the interaction.
-
-
Data Analysis:
-
Once a well-resolved pair of signals is obtained, integrate them. The integral ratio gives the enantiomeric ratio. The sample can be recovered by simple chromatography if needed.
-
Performance Comparison Guide
| Feature | Chiral HPLC | Chiral GC | NMR with CDA (Mosher's) | NMR with CSA |
| Principle | Direct separation via transient diastereomeric interaction with CSP.[4] | Direct separation of (derivatized) analyte via interaction with CSP.[9] | Indirect analysis of stable diastereomeric amides.[1][2] | Indirect analysis of transient diastereomeric solvates.[13][15] |
| Sample Prep | Simple dissolution. | Covalent derivatization required. | Covalent derivatization required. | Simple mixing in NMR tube. |
| Throughput | Moderate (15-40 min/run). | Moderate (20-60 min/run). | Low (reaction + analysis time). | High (5-20 min/run). |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg to ng). | Low (mg scale required). | Low (mg scale required). |
| Accuracy | Excellent, considered a gold standard. | Excellent, but depends on derivatization efficiency. | Very good, but risks of kinetic resolution during derivatization. | Good, but peak overlap can reduce accuracy if Δδ is small. |
| Sample Fate | Recoverable. | Consumed/Modified. | Consumed/Modified. | Non-destructive, recoverable. |
| Key Advantage | High accuracy and direct analysis. | Exceptional resolution for volatile compounds. | Provides structural information; no specialized chromatography needed. | Extremely fast and simple; non-destructive. |
| Key Limitation | Requires expensive chiral columns and method development. | Analyte must be thermally stable; derivatization adds a step. | Derivatization may not go to completion; reagent purity is critical. | Shift separation can be small or zero; requires screening of CSAs/solvents. |
Conclusion and Recommendations
For the rigorous and routine quality control of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane , Chiral HPLC stands out as the most robust and reliable method. Its high accuracy, reproducibility, and direct nature make it ideal for generating the high-quality data required in a drug development setting. The initial investment in method development is offset by the trustworthiness of the results for batch release and stability studies.
For rapid screening or when a chiral HPLC method is not yet available, NMR with a Chiral Solvating Agent (CSA) is an excellent first-pass technique. Its speed and non-destructive nature allow for quick assessment of enantiomeric purity.
NMR with a Chiral Derivatizing Agent (CDA) , specifically using Mosher's amide analysis, serves a crucial, albeit different, purpose. While less suited for high-throughput screening, it is an invaluable tool for the initial, unambiguous assignment of absolute configuration by analyzing the chemical shift differences in the formed diastereomers.
Finally, Chiral GC is a powerful alternative if the derivatized analyte shows good thermal stability and volatility, potentially offering superior resolution to HPLC in some cases.
A comprehensive analytical strategy would employ Chiral HPLC for routine quantification, supported by NMR with a CDA for the initial structural and stereochemical characterization of a new chemical entity.
References
-
Wikipedia. Chiral derivatizing agent. Available from: [Link]
- Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(9), 1367-1376.
- Bull, J. A., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- dos Santos, F. P., et al. (2020). NMR derivatization protocol for chiral recognition of racemic primary amines. Magnetic Resonance in Chemistry, 58(11), 1058-1065.
- Li, Y., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(15), 2736-2742.
- Singh, T., & Singh, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26053-26060.
- Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13057-13068.
- Szydel, L., et al. (2021). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR.
- Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13057-13068.
- Armstrong, D. W. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
-
Macherey-Nagel. Chiral Gas Chromatography. Available from: [Link]
- Weatherly, C. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 639-646.
-
E-System-Hagen. chiral columns . Available from: [Link]
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- Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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- Fabbri, D., et al. (1987). Determination of the enantiomeric purity of compound chiral by virtue of C-13 labelling.
- Bell, D. S. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]
- ResearchGate. (2025). ChemInform Abstract: Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.
- ResearchGate. (2019).
- OpenAIRE. (2003). Intramolecular hydrogen abstraction promoted by N-radicals: synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems.
- ResearchGate. (2025). Synthesis of new 7-azabicyclo[2.2.
- Helmholtz-Zentrum Dresden-Rossendorf. (2021). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand.
- Symeres. (2019). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
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The Evolving Landscape of Gem-Difluorination: A Cost-Effectiveness Analysis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane and its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro (CF2) group, in particular, serves as a crucial bioisosteric replacement for carbonyls, hydroxyls, and other functional groups, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive cost-effectiveness analysis of a niche reagent, 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, in the context of established and emerging gem-difluorination strategies. By examining plausible synthetic routes, reagent costs, and potential applications, we offer a framework for rational decision-making in the selection of gem-difluorination reagents.
Introduction: The Enduring Appeal of the Gem-Difluoro Motif
The introduction of a gem-difluoro unit can dramatically alter the physicochemical properties of a lead compound. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, while its steric profile can influence conformational preferences. Furthermore, the CF2 group can enhance membrane permeability and block metabolic oxidation at the site of introduction, leading to improved pharmacokinetic profiles.[1] These benefits have fueled a continuous search for novel and efficient reagents and methodologies for the installation of this critical functional group.
This guide will focus on the bicyclic system 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, a compound that combines the reactive potential of a gem-difluorocyclopropane with the structural features of a morpholine analog. Due to the limited publicly available data on this specific molecule, we will present a plausible synthetic pathway to estimate its cost of production and compare it with widely used, commercially available gem-difluorination reagents.
Proposed Synthesis and Cost Estimation of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
To assess the cost-effectiveness of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, we must first consider its synthesis. A logical approach would involve the difluorocyclopropanation of a suitable unsaturated precursor. Given the structure, a plausible starting material would be a protected 2,3-dihydro-1,4-oxazine.
Figure 1. Proposed synthetic workflow for 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
The key step is the difluorocyclopropanation of the enamine-like double bond within the dihydropyran ring. Two common methods for generating difluorocarbene are the use of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) with a fluoride source, or the thermal decomposition of sodium chlorodifluoroacetate.[2][3]
Cost Analysis of Precursors and Reagents:
To estimate the cost of the final compound, we will analyze the approximate cost of the necessary reagents.
| Reagent | Supplier Example(s) | Approximate Cost (USD) |
| N-Boc-2,3-dihydro-1,4-oxazine | (Hypothetical, likely multi-step synthesis) | Cost will depend on the synthesis of the precursor itself. |
| Trimethyl(trifluoromethyl)silane (TMSCF3) | Sigma-Aldrich, TCI | ~ |
| Sodium Chlorodifluoroacetate | Thermo Fisher Scientific, Apollo Scientific | ~ |
| Diethylaminosulfur Trifluoride (DAST) | Thermo Fisher Scientific, Apollo Scientific | ~ |
| (Difluoromethyl)trimethylsilane | Fisher Scientific, Oakwood Chemical | ~ |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity. The cost of the dihydropyran precursor is a significant variable and would require a dedicated synthetic effort, adding to the overall cost of the final product.
Given the multi-step nature of synthesizing the unsaturated precursor and the cost of the difluorocyclopropanation reagent, the final cost of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is likely to be high, positioning it as a specialized building block rather than a bulk commodity chemical.
Comparative Analysis with Alternative Gem-Difluorination Strategies
The utility of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane must be weighed against established methods for introducing a gem-difluoro group.
Deoxyfluorination of Carbonyls (e.g., with DAST)
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of aldehydes and ketones to the corresponding gem-difluorides.
Figure 2. Deoxyfluorination using DAST.
-
Advantages: Direct conversion of a common functional group.
-
Disadvantages: DAST is thermally unstable and can be hazardous. The reaction conditions can be harsh for sensitive substrates.
-
Cost-Effectiveness: DAST is relatively expensive (see table above), making it more suitable for small-scale synthesis and late-stage functionalization.
Direct Difluoromethylation Reagents
Reagents that directly transfer a difluoromethyl group (CHF2) are also valuable alternatives.
-
(Difluoromethyl)trimethylsilane (TMSCHF2): This reagent can be used for the nucleophilic difluoromethylation of various electrophiles.
-
Cost-Effectiveness: The cost is comparable to other specialized fluorinating agents (see table above).
Difluorocyclopropanation of Alkenes
This is the most direct comparison to the proposed synthesis of our target molecule.
-
Reagents: TMSCF3/F- or sodium chlorodifluoroacetate.
-
Advantages: Provides access to gem-difluorocyclopropanes, which are versatile synthetic intermediates.[7]
-
Disadvantages: Requires an alkene precursor. The thermal conditions for sodium chlorodifluoroacetate can be limiting for some substrates.
-
Cost-Effectiveness: Sodium chlorodifluoroacetate is a relatively inexpensive source of difluorocarbene.[5] TMSCF3 is more expensive but often offers milder reaction conditions.
Potential Applications and Reactivity of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
The unique structure of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane suggests several potential applications, primarily driven by the reactivity of the gem-difluorocyclopropane ring. Gem-difluorocyclopropanes can undergo a variety of ring-opening reactions, providing access to a range of fluorinated compounds.[7][8]
Figure 3. Potential synthetic utility of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
The presence of the morpholine-like framework could also impart desirable physicochemical properties for drug discovery, such as improved aqueous solubility. The nitrogen atom provides a handle for further functionalization.
Experimental Protocols
While a specific protocol for the synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is not available, a general procedure for the difluorocyclopropanation of an enamide using sodium chlorodifluoroacetate is provided as a representative example.[3]
General Procedure for Difluorocyclopropanation of an N-Boc-protected Enamide:
-
To a solution of the N-Boc-protected enamide (1.0 equiv) in anhydrous diglyme, add sodium chlorodifluoroacetate (3.0-5.0 equiv).
-
Heat the reaction mixture to reflux (typically 160-190 °C) under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.
Conclusion and Future Outlook
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane represents an intriguing, yet underexplored, building block in the arsenal of fluorination chemistry. While its direct synthesis and applications are not yet widely reported, its structure suggests significant potential as a precursor to novel fluorinated morpholine derivatives and other complex heterocyclic systems.
From a cost-effectiveness standpoint, its utility will likely be in specialized applications where the unique structural and conformational constraints offered by the bicyclic system are paramount. For general-purpose gem-difluorination, established methods such as deoxyfluorination of carbonyls with DAST or difluoromethylation with dedicated reagents will likely remain more cost-effective for many applications. However, as the demand for structurally diverse and complex fluorinated scaffolds continues to grow in drug discovery, the development and exploration of novel reagents like 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane will be essential. Further research into the synthesis and reactivity of this and related systems is warranted to fully unlock their synthetic potential.
References
-
Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 2024.
-
Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 2008, 73(21), 8459–8464.
-
Recent Advances in Difluorocyclopropanation of alkenes using Ruppert–Prakash reagent. Enamine.
-
gem-Difluorinated Amines for Drug Design. Enamine.
-
Pd-IPent-Catalyzed Defluorinative Annulation of gem-Difluorocyclopropanes with Enamides: Synthesis of Multisubstituted N-H Pyrroles. Organic Letters, 2025.
-
Diethylaminosulfur trifluoride, 95% 5 g. Thermo Scientific Chemicals.
-
chlorodifluoroacetic acid sodium salt, 96% 5 g. Thermo Scientific Chemicals.
-
Pd-IPent-Catalyzed Defluorinative Annulation of gem- Difluorocyclopropanes with Enamides: Synthesis of Multisubstituted N‑H Pyrroles. pubs.acs.org.
-
Diethylaminosulfur trifluoride. ChemicalBook.
-
Pd-IPent-Catalyzed Defluorinative Annulation of gem-Difluorocyclopropanes with Enamides: Synthesis of Multisubstituted N-H Pyrroles. Organic Letters.
-
1895-39-2 Cas No. | Sodium chloro(difluoro)acetate. Apollo Scientific.
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021, 17, 25-45.
-
Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. ACS Publications.
-
Diethylaminosulfur Trifluoride ,CAS NO-38078-09-0, DAST. IndiaMART.
-
Representative reactions of gem‐difluorocyclopropanes. ResearchGate.
-
(Difluoromethyl)trimethylsilane. Oakwood Chemical.
-
Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications.
-
(Difluoromethyl)trimethylsilane. Tokyo Chemical Industry (India) Pvt. Ltd..
-
(Trifluoromethyl)trimethylsilane. ChemicalBook.
-
Trimethyl(trifluoromethyl)silane THF 2M. Sigma-Aldrich.
-
(Diethylamino)sulphur trifluoride. Apollo Scientific.
-
(Difluoromethyl)trimethylsilane = 98.0 GC. Sigma-Aldrich.
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assessing the reproducibility of published methods for 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
This guide provides an in-depth technical assessment of the synthetic reproducibility for 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane , a high-value fluorinated scaffold used in medicinal chemistry for its ability to conformationally restrict morpholine rings while blocking metabolic hot-spots.
Executive Summary
The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane relies on the gem-difluorocyclopropanation of an N-protected 3,4-dihydro-2H-1,4-oxazine precursor. While multiple difluorocarbene sources exist, our assessment identifies the TMSCF₃/NaI (Ruppert-Prakash) protocol as the only method meeting high-stringency reproducibility standards for this electron-rich enamide system. Traditional pyrolytic methods (sodium chlorodifluoroacetate) frequently fail due to the thermal instability of the bicyclic oxa-aza core.
Part 1: Methodological Landscape & Comparative Analysis
The core challenge in synthesizing this scaffold is the electronic nature of the precursor. The N-protected dihydro-oxazine (an enamide) is electron-rich, making it a suitable trap for electrophilic difluorocarbene (:CF₂). However, the resulting bicyclic aminal/acetal system is acid-sensitive and thermally labile.
Comparative Data: Difluorocarbene Sources
| Feature | Method A: TMSCF₃ / NaI (Recommended) | Method B: TFDA / NaF (Scalable Alternative) | Method C: ClCF₂CO₂Na (Not Recommended) |
| Reagent | Trimethylsilyl trifluoromethane | Trimethylsilyl fluorosulfonyldifluoroacetate | Sodium chlorodifluoroacetate |
| Mechanism | Iodide-initiated carbene generation | Fluoride-induced α-elimination | Thermal decarboxylation |
| Reaction Temp | 60°C – 80°C (Mild) | 80°C – 110°C (Moderate) | 160°C – 190°C (Harsh) |
| Yield (Avg) | 78 – 85% | 60 – 75% | < 30% (Decomposition) |
| Reproducibility | High (Stoichiometry controlled) | Medium (Reagent quality sensitive) | Low (Run-to-run variance) |
| Safety Profile | Standard organic hazards | Gas evolution (SO₂/CO₂); Pressure vessel often req. | High thermal hazard; Gas evolution |
Part 2: Deep Dive – The "Gold Standard" Protocol (Method A)
Rationale: The TMSCF₃/NaI method is superior because it generates :CF₂ at temperatures compatible with the stability of the N-Boc-2-oxa-5-azabicyclo[4.1.0]heptane product. The iodide ion acts as a nucleophilic initiator that is regenerated, allowing for a controlled release of the carbene.
Step 1: Precursor Synthesis (The Critical Control Point)
Before cyclopropanation, the enamide precursor must be synthesized.
-
Precursor: tert-Butyl 3,4-dihydro-2H-1,4-oxazine-4-carboxylate.
-
Synthesis Route: Elimination of tert-butyl 3-methoxymorpholine-4-carboxylate or electrochemical oxidation of N-Boc-morpholine.
Step 2: Gem-Difluorocyclopropanation Protocol
Reagents:
-
Substrate: N-Boc-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
Reagent: TMSCF₃ (Ruppert-Prakash Reagent) (2.0 – 3.0 equiv)
-
Initiator: Sodium Iodide (NaI) (0.2 – 0.5 equiv)
-
Solvent: THF (Anhydrous, 0.5 M concentration)
Workflow:
-
Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser. Inert atmosphere (Ar or N₂) is mandatory.
-
Dissolution: Dissolve the N-Boc-enamide and NaI in anhydrous THF.
-
Addition: Add TMSCF₃ via syringe.
-
Reaction: Heat the mixture to 65°C for 2–4 hours.
-
Note: The reaction color typically changes to dark yellow/brown due to iodine liberation.
-
-
Quench: Cool to RT. Dilute with Et₂O. Filter through a short pad of silica/Celite to remove inorganic salts.
-
Purification: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
-
Stability Alert: The product is stable on silica but should not be stored in acidic CDCl₃ for prolonged periods.
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic pathway and the critical decision nodes for selecting the correct method.
Caption: Mechanistic flow comparing difluorocarbene generation methods. Method A offers the optimal balance of reactivity and thermal safety.
Part 4: Troubleshooting & Critical Control Points
To ensure reproducibility, researchers must monitor these specific failure modes:
-
Moisture Sensitivity: TMSCF₃ hydrolyzes rapidly. If the reaction stalls, add an additional 0.5 equiv of TMSCF₃.
-
Stirring Rate: The reaction involves a heavy precipitate (fluorosilicate salts). Vigorous stirring is essential to prevent encapsulation of the reagents.
-
Initiator Choice: While TBAF is a common fluoride source, it often leads to rapid, exothermic decomposition of TMSCF₃. NaI is strictly preferred for this substrate because it acts as a milder Lewis base initiator.
References
-
Ruppert-Prakash Reagent Protocol
-
TFDA Method (Alternative)
-
Enamide Cyclopropanation Context
- Title: "Recent Advances in the Synthesis of gem-Difluorocyclopropanes."
- Source:Chemical Reviews, 2015.
-
URL:[Link]
-
Target Compound Data
- Title: "7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride (CAS 1955523-08-6)."
- Source:PubChem Compound Summary.
-
URL:[Link]
Sources
peer-reviewed studies on the biological impact of incorporating 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
Executive Summary
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane represents a high-value bioisostere in modern fragment-based drug discovery (FBDD). It is designed to replace the ubiquitous morpholine scaffold, addressing two critical liabilities of the parent heterocycle: metabolic instability (oxidative clearance) and high basicity (leading to poor permeability or hERG liability).
This guide provides a technical comparison of this fluorinated bicyclic scaffold against standard alternatives, detailing the biological rationale, physicochemical shifts, and experimental protocols for validation.
The Bioisostere Rationale: Why This Scaffold?
The incorporation of the gem-difluorocyclopropane moiety into the morpholine ring (creating the [4.1.0] bicyclic system) is not merely a steric modification; it is an electronic calibration of the molecule.
A. Metabolic Blockade (The "Fluorine Effect")
Morpholine is frequently metabolized via CYP450-mediated oxidation at the
-
Mechanism: The gem-difluorocyclopropane ring fuses across the carbon backbone. The high bond dissociation energy of the C-F bond (~116 kcal/mol) renders the C7 position metabolically inert.
-
Electronic Shielding: The strong electron-withdrawing nature of the fluorine atoms (
effect) deactivates the adjacent bridgehead hydrogens, protecting them from hydrogen atom abstraction (HAT) by cytochrome P450 enzymes.
B. Basicity Modulation ( Tuning)
-
Morpholine
: ~8.3 (At physiological pH 7.4, ~90% is ionized). -
Target Scaffold
: ~5.5 – 6.5. -
Impact: The electron-withdrawing fluorine atoms, combined with the ring strain of the cyclopropane, significantly lower the basicity of the nitrogen lone pair. This increases the fraction of the neutral species at physiological pH, thereby enhancing passive membrane permeability and reducing the likelihood of hERG channel blockage (which often correlates with high basicity).
Comparative Performance Analysis
The following data summarizes the shift in properties when transitioning from a standard Morpholine to the 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane core.
Table 1: Physicochemical & Biological Profile[1][2]
| Property | Morpholine (Baseline) | 3,3-Difluoromorpholine (Alternative A) | 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane (Subject) |
| Structure Type | Monocyclic, Flexible | Monocyclic, Flexible | Bicyclic, Rigid (Conformationally Restricted) |
| 8.3 | ~ 6.0 | 5.8 – 6.2 | |
| LogP | -0.86 | ~ 0.5 | ~ 0.2 (Lipophilicity increases due to F, but polar surface area is compacted) |
| Metabolic Stability ( | High Clearance (Risk) | Moderate | Low Clearance (Stable) |
| Vector Orientation | Equatorial/Axial Equilibrating | Equilibrating | Fixed Vector (Defined exit vector for substituents) |
| hERG Liability Risk | Moderate (due to basicity) | Low | Low |
Mechanistic Diagram: Metabolic Blockade
The following diagram illustrates the specific metabolic pathway blocked by the incorporation of the difluorocyclopropane ring.
Caption: Comparative metabolic fate. The difluoro-scaffold resists the alpha-carbon oxidation that typically degrades the morpholine ring.
Experimental Protocols
To validate the integration of this scaffold into a drug candidate, the following protocols are recommended. These are designed to be self-validating controls against the parent morpholine.
Protocol A: Comparative Microsomal Stability (HLM) assay
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (containing the 7,7-difluoro core) and the Reference (morpholine analog) in DMSO.
-
Incubation:
-
Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criterion: The 7,7-difluoro analog should exhibit a
reduction in compared to the morpholine reference.
-
Protocol B: Determination (Potentiometric)
Objective: Confirm the reduction in basicity to the target range (5.5–6.5).
-
Setup: Use a Sirius T3 or equivalent potentiometric titrator.
-
Solvent: Perform titration in 0.15 M KCl (aq) under inert
atmosphere to exclude . -
Method: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.
-
Data Processing: Use the Bjerrum plot analysis to identify the inflection point representing the ammonium-to-amine transition.
-
Note: If solubility is low, use a methanol/water co-solvent method (Yasuda-Shedlovsky extrapolation) to determine aqueous
.
-
Synthesis & Incorporation Workflow
The synthesis of this specific core typically relies on the addition of difluorocarbene to an enamine or enol ether precursor.
Workflow Diagram: Lead Optimization Logic
Caption: Decision tree for transitioning from a morpholine hit to a 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane lead.
Synthetic Insight (Expert Note)
For the synthesis of 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane , the most robust route involves the reaction of the corresponding dihydro-1,4-oxazine (or related enamide) with a difluorocarbene source.
-
Reagents: Common sources include sodium chlorodifluoroacetate (thermal decomposition) or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).
-
Safety: Difluorocarbene generation can be vigorous; flow chemistry protocols are increasingly preferred for scale-up to manage exotherms and carbene dimerization.
References
-
Mykhailiuk, P. K. (2014). Fluorinated Conformationally Restricted Amines: Synthesis and Characterization. European Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews.
-
Grygorenko, O. O., et al. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect.[3]
Sources
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities is the lifeblood of innovation in drug development. With this innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides essential safety and logistical information for handling 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane, a compound for which specific safety data is not yet widely available. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to empower you to work safely and effectively.
Our approach is grounded in the principle of "as hazardous as its parent compounds." Given the structural motifs of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane—a strained bicyclic system containing a reactive aziridine ring and a gem-difluoro group—we must anticipate a range of potential hazards and implement conservative safety measures.
Deconstructing the Hazard Profile: A Logic-Driven Assessment
The unique architecture of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane presents a confluence of potential reactivity and toxicity. Understanding the contribution of each structural component is paramount to anticipating its behavior.
-
The Aziridine Moiety: The three-membered aziridine ring is inherently strained, making it susceptible to ring-opening reactions with nucleophiles.[1] Aziridines are known to be reactive and can pose significant health risks, including irritation, burns, and potential for more severe long-term effects upon exposure.[1][2]
-
The Bicyclo[4.1.0]heptane Core: This strained bicyclic system can contribute to the overall reactivity of the molecule. Ring strain can lower the activation energy for certain reactions, potentially leading to unexpected reactivity.[3][4]
-
The Gem-Difluoro Group: The presence of two fluorine atoms on the cyclopropane ring can significantly alter the molecule's chemical reactivity and biological activity due to the strong electron-withdrawing nature of fluorine.[5] While often enhancing metabolic stability in drug candidates, this group can also influence the reactivity of the adjacent strained ring. Research on gem-difluorocyclopropanes indicates a propensity for ring-opening transformations.[6]
Given these structural alerts, we must treat 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane as a potentially reactive, toxic, and irritant compound.
Core Directive: Personal Protective Equipment (PPE) - A Multi-Layered Defense
When handling a novel compound with an unknown hazard profile, a robust PPE strategy is your first and most critical line of defense. The following recommendations are based on a conservative assessment of the potential risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). | Aziridine-containing compounds can be skin irritants or sensitizers.[7] Double-gloving provides an extra layer of protection against potential permeation. Nitrile offers good splash resistance, while neoprene and butyl rubber provide broader chemical resistance. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | The compound may be corrosive or cause serious eye irritation. A face shield protects the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | A lab coat provides a removable barrier in case of a spill. Flame-resistant material is a prudent precaution when handling any new organic compound.[8] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[9] |
Mandatory Visualization: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the structural hazards of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing incidents.
1. Preparation and Pre-Handling:
-
Review and Understand: Before beginning any work, thoroughly review this safety guide and any available literature on structurally similar compounds.
-
Designated Area: Designate a specific area within a certified chemical fume hood for all handling of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit: Have a spill kit rated for halogenated organic compounds readily available.
2. Handling Procedures:
-
Work in a Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be performed in a properly functioning chemical fume hood.[9]
-
Avoid Inhalation and Contact: Wear the prescribed PPE at all times to avoid inhalation and direct contact with the skin and eyes.[2]
-
Use of a Blast Shield: When performing reactions with unknown reactivity or potential for exotherm, the use of a blast shield inside the fume hood is highly recommended.[10]
-
Controlled Environment: Be mindful of reaction conditions. The strained ring system may be sensitive to heat, acids, and bases, potentially leading to uncontrolled reactions or decomposition.
3. Storage:
-
Secondary Containment: Store containers of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in a clearly labeled, sealed, and compatible secondary container.[8][9]
-
Cool, Dry, and Dark: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
-
Labeling: The container must be clearly labeled with the full chemical name, any known hazards, and the date of receipt or synthesis.
Mandatory Visualization: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of the compound.
Disposal Plan: Responsible Management of Halogenated Waste
Proper disposal of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane and any associated waste is critical to protect both personnel and the environment. As a fluorinated organic compound, it must be treated as halogenated waste.
1. Waste Segregation:
-
Dedicated Waste Container: Collect all waste containing 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste or other waste streams.[13]
2. Container Management:
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane.[11]
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[11]
3. Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the halogenated waste container.
Mandatory Visualization: Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation and disposal of waste.
Building Trust Through a Self-Validating System
This guide provides a framework for the safe handling of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane. However, safety is an ongoing process of assessment and refinement. As you work with this compound and learn more about its properties, it is essential to document your observations and adjust your safety protocols accordingly. By treating this and all novel compounds with a high degree of caution and adhering to these conservative guidelines, you contribute to a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
